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  • Product: 4-[2-(4-Methylphenyl)ethyl]benzoic acid
  • CAS: 89165-08-2

Core Science & Biosynthesis

Foundational

Comprehensive Physicochemical Profiling and Experimental Methodologies for 4-[2-(4-Methylphenyl)ethyl]benzoic Acid

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: 4-[2-(4-Methylphenyl)ethyl]benzoic acid (CAS: 89165-08-2) Executive Summary In the landscape of rational drug design, diaryl...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: 4-[2-(4-Methylphenyl)ethyl]benzoic acid (CAS: 89165-08-2)

Executive Summary

In the landscape of rational drug design, diaryl scaffolds connected by flexible aliphatic linkers serve as privileged structures for targeting deep, lipophilic binding pockets, particularly within the nuclear receptor superfamily (e.g., RAR, RXR, and PPAR modulators). 4-[2-(4-Methylphenyl)ethyl]benzoic acid (PubChem CID: 13265350) [1] represents a highly versatile intermediate and pharmacophore model. Unlike rigid stilbene or alkyne-linked analogs, the saturated ethyl linker in this molecule provides critical rotational degrees of freedom. This technical guide synthesizes the physicochemical properties, structural dynamics, and validated experimental methodologies required to characterize this compound accurately in a preclinical setting.

Structural and Physicochemical Profiling

Understanding the baseline physicochemical properties of a scaffold is paramount for predicting its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. The table below summarizes the core quantitative data for 4-[2-(4-Methylphenyl)ethyl]benzoic acid.

PropertyValueCausality / Implications for Drug Design
Molecular Formula C₁₆H₁₆O₂Defines the fundamental atomic composition.
Molecular Weight 240.30 g/mol Well within Lipinski’s Rule of 5; ensures favorable baseline permeability.
Topological Polar Surface Area (TPSA) 37.3 ŲDriven entirely by the carboxylic acid; suggests excellent membrane permeability but limited blood-brain barrier (BBB) penetration if ionized.
Estimated LogP 4.5 – 4.8High lipophilicity driven by the dual aromatic rings and ethyl linker. Indicates strong potential for hydrophobic pocket binding but requires formulation strategies for aqueous solubility.
Estimated pKa ~4.3The para-alkyl substitution on the benzoic acid exerts a weak inductive electron-donating effect, slightly raising the pKa compared to unsubstituted benzoic acid (4.20). At physiological pH (7.4), the molecule is >99% ionized.
Rotatable Bonds 4Provides conformational adaptability, allowing the molecule to minimize steric clashes via induced fit upon target binding.

Conformational Dynamics and Binding Logic

The structural architecture of 4-[2-(4-Methylphenyl)ethyl]benzoic acid can be divided into three distinct functional zones: the polar headgroup, the flexible spacer, and the lipophilic tail.

The causality behind its utility lies in the ethyl linker . Rigid linkers (like ethene) lock the aromatic rings into a planar or near-planar geometry, which can incur severe entropic penalties if the target binding site is tortuous. The sp³-hybridized carbons of the ethyl linker allow the p-tolyl group to rotate out of the plane of the benzoic acid, adopting gauche or anti conformations to maximize van der Waals contacts with hydrophobic residues (e.g., Leucine, Isoleucine, Valine) while the carboxylate anchors electrostatically to basic residues (e.g., Arginine, Lysine).

BindingLogic A 4-[2-(4-Methylphenyl)ethyl]benzoic acid B Carboxylic Acid Headgroup (H-Bond Donor/Acceptor) A->B C Flexible Ethyl Linker (Conformational Adaptability) A->C D p-Tolyl Tail (Hydrophobic Interaction) A->D E Receptor Anchoring (e.g., Arg/Lys residues) B->E Electrostatic F Induced Fit in Binding Pocket C->F Rotational Freedom G Lipophilic Pocket Engagement D->G Van der Waals

Fig 1. Pharmacophore mapping and binding logic of the diaryl scaffold.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, the physical properties of this compound must be empirically validated. The following protocols are designed as self-validating systems, incorporating internal controls to prevent common analytical artifacts.

Protocol A: Determination of Lipophilicity (LogP) via Shake-Flask Method

Rationale: While HPLC methods exist for LogP estimation, the shake-flask method [2] is strictly required here. The carboxylic acid moiety can undergo partial ionization or dimerization in the organic phase. The shake-flask method allows for precise control of the aqueous phase pH (using 0.1 M HCl to suppress ionization) to measure the true partition coefficient of the neutral species.

Self-Validation Mechanism: Mass balance verification. The sum of the compound quantified in both the octanol and aqueous phases must equal the initial spike concentration (±5%).

Step-by-Step Workflow:

  • Phase Pre-saturation: Stir 1-octanol and 0.1 M HCl (aqueous) together for 24 hours at 25°C to mutually saturate the phases. Failure to do this results in volume shifts during the experiment, skewing concentration data.

  • Stock Preparation: Dissolve 4-[2-(4-Methylphenyl)ethyl]benzoic acid in the pre-saturated octanol phase to a concentration of 1 mg/mL.

  • Equilibration: In a glass centrifuge tube, combine 5 mL of the spiked octanol with 5 mL of the pre-saturated aqueous phase. Agitate on a mechanical shaker at 25°C for 24 hours to ensure thermodynamic equilibrium.

  • Phase Separation: Centrifuge the mixture at 3000 × g for 15 minutes to break any micro-emulsions.

  • Quantification: Carefully sample both phases. Analyze via HPLC-UV (λ = 254 nm).

  • Calculation: LogP = Log₁₀([Concentration in Octanol] / [Concentration in Aqueous]).

LogPWorkflow Step1 1. Phase Preparation (Octanol & Aqueous Buffer) Step2 2. Compound Dissolution (Stock in Octanol) Step1->Step2 Step3 3. Equilibration (Shake-Flask at 25°C for 24h) Step2->Step3 Step4 4. Phase Separation (Centrifugation at 3000g) Step3->Step4 Step5 5. Quantification (HPLC-UV Analysis of Both Phases) Step4->Step5 Step6 6. LogP Calculation (Ratio of Concentrations) Step5->Step6

Fig 2. Self-validating shake-flask workflow for LogP determination.

Protocol B: pKa Determination via Potentiometric Titration with Yasuda-Shedlovsky Extrapolation

Rationale: Due to the high lipophilicity (LogP > 4) of 4-[2-(4-Methylphenyl)ethyl]benzoic acid, it is practically insoluble in pure water at the concentrations required for standard potentiometric titration (~10⁻³ M). Therefore, a co-solvent methodology must be employed [3].

Self-Validation Mechanism: The use of a standard reference (e.g., benzoic acid) titrated under the exact same co-solvent conditions ensures the glass electrode's response slope is accurately calibrated for non-aqueous environments.

Step-by-Step Workflow:

  • Solvent Preparation: Prepare three mixtures of Methanol/Water at 30%, 40%, and 50% (v/v). Maintain a constant ionic strength of 0.15 M using KCl.

  • Sample Preparation: Dissolve the compound in each solvent mixture to achieve a 1 mM concentration. Purge the solutions with nitrogen gas for 10 minutes to remove dissolved CO₂ (which acts as a weak acid and skews the titration curve).

  • Titration: Submerge a calibrated combined pH electrode into the reaction vessel. Titrate with standardized 0.1 M KOH (prepared in the corresponding solvent mixture) using an automated titrator.

  • Data Acquisition: Record the pH after each incremental addition of titrant until the pH stabilizes post-equivalence point.

  • Inflection Point Analysis: Plot the first derivative of the titration curve (dpH/dV) to precisely identify the half-equivalence point, which corresponds to the apparent pKa (psKa) in that specific solvent mixture.

  • Extrapolation: Plot the apparent psKa values against the inverse dielectric constant (1/ε) of the respective methanol/water mixtures. Extrapolate the linear regression to the dielectric constant of pure water (ε = 78.3) to determine the true aqueous pKa.

Chemical Reactivity and Synthetic Utility

From a synthetic perspective, 4-[2-(4-Methylphenyl)ethyl]benzoic acid is highly stable under standard physiological and laboratory conditions.

  • Electrophilic Aromatic Substitution (EAS): The benzoic acid ring is strongly deactivated by the electron-withdrawing carboxyl group, directing any incoming electrophiles to the meta position relative to the acid. Conversely, the p-tolyl ring is activated by the methyl group, making it the primary site for potential halogenation or nitration.

  • Derivatization: The carboxylic acid serves as an excellent synthetic handle. It can be readily converted into an acid chloride (using thionyl chloride or oxalyl chloride) or activated using coupling reagents (e.g., HATU, EDC) to form amides or esters, allowing medicinal chemists to easily modulate the compound's pharmacokinetic profile or synthesize prodrugs.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 13265350, 4-[2-(4-Methylphenyl)ethyl]benzoic acid." PubChem, [Link]

  • OECD. "Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method." OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris, 1995. [Link]

  • Karakus, S., et al. "Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry." Journal of Chemical Metrology, vol. 18, no. 1, 2024. [Link]

Exploratory

Unambiguous Structural Validation of 4-[2-(4-Methylphenyl)ethyl]benzoic Acid: A Technical Guide to Molecular Weight and Exact Mass Determination

Executive Summary In modern drug development and analytical chemistry, the precise characterization of small molecules is a non-negotiable regulatory standard. For targeted organic compounds such as 4-[2-(4-Methylphenyl)...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug development and analytical chemistry, the precise characterization of small molecules is a non-negotiable regulatory standard. For targeted organic compounds such as 4-[2-(4-Methylphenyl)ethyl]benzoic acid , relying solely on nominal mass or average molecular weight is insufficient for structural validation. This whitepaper provides an in-depth technical framework for the exact mass determination of 4-[2-(4-Methylphenyl)ethyl]benzoic acid (Formula: C16​H16​O2​ ). By leveraging High-Resolution Mass Spectrometry (HRMS) and self-validating analytical protocols, researchers can eliminate isobaric ambiguity and achieve definitive elemental composition assignment[1].

Chemical Ontology & Mass Definitions

To accurately characterize 4-[2-(4-Methylphenyl)ethyl]benzoic acid, one must distinguish between its macroscopic and microscopic mass properties.

  • Molecular Weight (Average Mass): Calculated using the abundance-weighted average of the isotopic masses of each element. This value is utilized for macroscopic laboratory preparations (e.g., molarity calculations).

  • Exact Mass (Monoisotopic Mass): Calculated using the mass of the most abundant, stable isotope of each element (e.g., 12C=12.000000 , 1H=1.007825 , 16O=15.994915 ). This is the critical metric for mass spectrometry, as HRMS instruments detect individual isotopic species rather than bulk averages[2].

Table 1: Quantitative Mass Properties of 4-[2-(4-Methylphenyl)ethyl]benzoic acid
Mass PropertyValueDerivation / FormulaAnalytical Utility
Chemical Formula C16​H16​O2​ Core structural analysisIdentification baseline[3]
Molecular Weight 240.30 g/mol (Average Atomic Weights)Reagent weighing, dosing
Monoisotopic Exact Mass 240.1150 Da 16(12.0000)+16(1.0078)+2(15.9949) Structural confirmation[4]
[M−H]− Exact Mass 239.1072 Da M−1.0078+e− ESI- HRMS target ion
[M+H]+ Exact Mass 241.1223 Da M+1.0078−e− ESI+ HRMS target ion

The Imperative of High-Resolution Mass Spectrometry (HRMS)

Conventional low-resolution mass spectrometers (e.g., single quadrupoles) measure nominal mass, which cannot distinguish between molecules with identical integer masses but different elemental compositions (isobars)[5]. For a molecule with a nominal mass of 240 Da, there could be dozens of chemically viable formulas.

HRMS platforms, such as Orbitrap or Quadrupole Time-of-Flight (Q-TOF) systems, provide resolving powers exceeding 20,000 FWHM and mass accuracies below 5 parts-per-million (ppm)[6]. This precision allows analysts to utilize the mass defect —the slight divergence of an exact mass from its nominal integer value due to nuclear binding energy—to unambiguously assign the C16​H16​O2​ formula[7].

HRMS_Workflow A Sample Preparation (Protein Precipitation) B UHPLC Separation (C18 Column) A->B C Electrospray Ionization (ESI- Mode) B->C D Mass Analysis (Orbitrap / Q-TOF) C->D E Data Processing (Mass Defect Filtering) D->E

LC-HRMS workflow for the exact mass determination of small organic acids.

Self-Validating Experimental Protocol for Exact Mass Determination

To ensure scientific integrity, the following protocol is designed as a self-validating system . It incorporates internal causality and real-time quality control to guarantee that the exact mass measurement of 4-[2-(4-Methylphenyl)ethyl]benzoic acid is authoritative and free from instrumental drift.

Phase 1: Chromatographic Separation (UHPLC)
  • Causality: Direct infusion can lead to ion suppression from matrix effects. Ultra-High Performance Liquid Chromatography (UHPLC) separates the target analyte from potential isobaric interferences prior to ionization[8].

  • Step 1: Prepare a 1 µg/mL solution of 4-[2-(4-Methylphenyl)ethyl]benzoic acid in 50:50 Methanol:Water.

  • Step 2: Inject 2 µL onto a C18 reverse-phase column (e.g., 1.7 µm, 2.1 x 100 mm).

  • Step 3: Elute using a gradient of Water (Mobile Phase A) and Acetonitrile (Mobile Phase B), both modified with 0.1% Formic Acid.

Phase 2: Ionization Strategy (ESI-)
  • Causality: 4-[2-(4-Methylphenyl)ethyl]benzoic acid contains a carboxylic acid functional group. While positive electrospray ionization (ESI+) is common, negative electrospray ionization (ESI-) is highly selective for acidic moieties. Deprotonation yields a highly stable [M−H]− anion, drastically improving the Signal-to-Noise Ratio (SNR) and minimizing background chemical noise[9].

  • Step 4: Set the ESI source to negative mode. Capillary voltage: 2.5 kV; Desolvation temperature: 350°C.

Phase 3: Real-Time Mass Calibration (The Self-Validating Mechanism)
  • Causality: Even high-end Orbitrap or Q-TOF instruments experience thermal and electronic drift. Without continuous calibration, mass accuracy degrades.

  • Step 5: Utilize a dual-spray source to orthogonally infuse a "lock mass" reference standard (e.g., Leucine Enkephalin, exact [M−H]− mass = 554.2615 Da)[10].

  • Step 6 (Validation Gate): The acquisition software must be programmed to continuously monitor the lock mass. If the lock mass deviates by more than 2.0 ppm, the system automatically invalidates the concurrent analyte scan. This ensures that any recorded mass for the target analyte is strictly calibrated.

Data Interpretation & Unambiguous Formula Assignment

Once the HRMS spectrum is acquired, the exact mass must be translated into a definitive chemical formula. The Journal of the American Society for Mass Spectrometry (JASMS) guidelines dictate that for small molecules (< 500 Da), a mass error of less than 5 ppm is required to eliminate extraneous possibilities.

For 4-[2-(4-Methylphenyl)ethyl]benzoic acid, the theoretical [M−H]− mass is 239.1072 Da .

Calculation of Mass Error

If the instrument detects an ion at m/z239.1068 , the mass error is calculated as:

Mass Error (ppm)=(Theoretical MassMeasured Mass−Theoretical Mass​)×106 Mass Error=(239.1072239.1068−239.1072​)×106=−1.67 ppm

Because |-1.67 ppm| < 5.0 ppm, the measurement successfully validates the C16​H16​O2​ formula[6].

Isotopic Fidelity

Exact mass alone is not the final checkpoint. The natural abundance of 13C (approximately 1.1%) dictates that a molecule with 16 carbon atoms will exhibit an [M+1−H]− isotope peak at roughly 17.6% the intensity of the monoisotopic peak. The software must verify that the empirical isotopic distribution matches the theoretical model with >90% fidelity[11].

Formula_Logic Start Acquire HRMS Spectrum (Target: m/z 239.1072) Check1 Mass Error < 5 ppm? Start->Check1 Iso Isotopic Pattern Match (>90% Fidelity) Check1->Iso Yes Reject Reject Formula (Recalibrate & Rerun) Check1->Reject No Iso->Reject Invalid Confirm Confirm C16H16O2 Unambiguous Assignment Iso->Confirm Valid

Logical decision tree for unambiguous chemical formula assignment.

By adhering to this self-validating HRMS protocol, researchers can confidently confirm the exact mass and molecular identity of 4-[2-(4-Methylphenyl)ethyl]benzoic acid, ensuring rigorous compliance with pharmaceutical and analytical standards.

Sources

Foundational

Comprehensive Solid-State Characterization and Polymorphism of 4-[2-(4-Methylphenyl)ethyl]benzoic Acid (MPEBA)

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Author: BenchChem Technical Support Team. Date: April 2026

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Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper

Executive Summary

The solid-state properties of an active pharmaceutical ingredient (API) or advanced intermediate fundamentally dictate its manufacturability, stability, and bioavailability. This technical whitepaper explores the crystal structure and polymorphic behavior of 4-[2-(4-Methylphenyl)ethyl]benzoic acid (MPEBA) . By analyzing the interplay between its rigid hydrogen-bonding motifs and its flexible aliphatic linker, we provide a field-proven, self-validating methodological framework for polymorph screening, characterization, and regulatory control.

Structural Dynamics and Conformational Polymorphism

MPEBA (CAS: 89165-08-2) is characterized by two distinct structural domains: a rigid benzoic acid moiety capable of strong intermolecular interactions, and a flexible ethyl bridge connecting to a p-tolyl group. This structural dichotomy is a classic trigger for conformational polymorphism [1].

The R22​(8) Carboxylic Acid Homosynthon

In the solid state, benzoic acid derivatives predominantly pair up to form centrosymmetric dimers via strong O–H···O hydrogen bonds. This forms an R22​(8) supramolecular homosynthon [2]. Regardless of the polymorphic form, this robust thermodynamic anchor remains intact. The polymorphism in MPEBA does not arise from the disruption of this dimer, but rather from the torsional flexibility of the ethyl bridge.

Torsional Flexibility and Packing

The rotation around the sp3

sp3 carbon bonds of the ethyl linker allows MPEBA to adopt multiple conformations in solution.
  • Extended Conformation (Anti-periplanar): Minimizes steric hindrance, allowing for dense, efficient crystal packing and extended π−π stacking between the aromatic rings.

  • Folded Conformation (Gauche): Creates a more globular molecular shape, leading to a less dense crystal lattice, often trapped during rapid precipitation.

HbondPathway cluster_1 Conformational Locking (Solid State) MPEBA MPEBA Monomer in Solution Dimerization Carboxylic Acid Dimerization (R2,2(8) Synthon Formation) MPEBA->Dimerization H-Bonding Extended Extended Conformation (Anti-periplanar) Dimerization->Extended Slow Kinetics Folded Folded Conformation (Gauche) Dimerization->Folded Rapid Kinetics FormI Form I Crystal (Thermodynamic) Extended->FormI pi-pi stacking FormII Form II Crystal (Kinetic) Folded->FormII Steric hindrance

Diagram 1: Conformational pathways leading to MPEBA polymorphism via the R2,2(8) synthon.

Experimental Workflows: A Self-Validating Polymorph Screen

As a Senior Application Scientist, it is critical to recognize that simply generating solid forms is insufficient; one must establish the thermodynamic relationship between them [3]. The following protocols are designed as a self-validating system to isolate and confirm the stability hierarchy of MPEBA polymorphs.

Protocol A: Kinetic vs. Thermodynamic Crystallization

Causality: The choice of crystallization method dictates the trajectory through the phase diagram. Slow processes maintain the system near equilibrium, favoring the lowest-energy lattice. Rapid processes generate high supersaturation, crossing the metastable zone width (MSZW) instantaneously to kinetically trap higher-energy conformations [4].

  • Thermodynamic Control (Form I Isolation):

    • Dissolve 500 mg of MPEBA in 10 mL of methanol at 50 °C.

    • Filter the solution through a 0.22 µm PTFE syringe filter to remove heterogeneous nucleating agents.

    • Allow the solvent to evaporate slowly at 20 °C over 7 days.

    • Result: Yields high-density, block-like crystals (Form I).

  • Kinetic Control (Form II Isolation):

    • Dissolve 500 mg of MPEBA in 2 mL of dimethylformamide (DMF) at ambient temperature.

    • Rapidly inject the solution into 50 mL of anti-solvent (water) maintained at 2 °C under high shear stirring (1000 RPM).

    • Immediately vacuum filter the resulting precipitate to prevent solvent-mediated transformation.

    • Result: Yields fine, needle-like crystals (Form II).

Protocol B: Slurry Maturation (The Self-Validation Engine)

Causality: According to Ostwald’s Rule of Stages, a metastable form will eventually convert to the most stable form. By suspending a 50:50 physical mixture of Form I and Form II in a solvent where MPEBA is sparingly soluble, the system acts as its own thermodynamic judge.

  • Create a saturated solution of MPEBA in heptane at 25 °C.

  • Add 100 mg of Form I and 100 mg of Form II to the solution to create a slurry.

  • Agitate the slurry at a constant 25 °C for 72 hours.

  • Filter the solid and analyze via X-Ray Powder Diffraction (XRPD).

  • Validation: The complete disappearance of Form II peaks and the exclusive presence of Form I peaks confirm that Form I is the thermodynamically stable polymorph at 25 °C.

PolymorphScreening cluster_0 Crystallization Strategies Start Synthesized MPEBA Thermo Slow Evaporation (Thermodynamic) Start->Thermo Low Supersaturation Kinetic Anti-Solvent (Kinetic) Start->Kinetic High Supersaturation Form1 Form I (Stable Lattice) Thermo->Form1 Form2 Form II (Metastable Lattice) Kinetic->Form2 Analysis Solid-State Characterization (XRPD, DSC) Form1->Analysis Slurry Slurry Maturation (Self-Validation) Form2->Slurry Suspension in Heptane Form2->Analysis Slurry->Form1 Phase Transformation

Diagram 2: Self-validating polymorph screening workflow utilizing slurry maturation.

Quantitative Solid-State Characterization

To definitively differentiate the polymorphs, orthogonal analytical techniques must be employed. Differential Scanning Calorimetry (DSC) is utilized not merely to determine the melting point, but to evaluate the thermodynamic relationship (enantiotropic vs. monotropic) between the polymorphs by analyzing the enthalpy of fusion ( ΔHf​ ) in accordance with the Heat of Fusion rule [3].

Table 1: Comparative Solid-State Properties of MPEBA Polymorphs

PropertyForm I (Thermodynamic)Form II (Kinetic)Primary Analytical Method
Crystal System MonoclinicTriclinicSingle-Crystal XRD (SCXRD)
Space Group P21​/c P1ˉ SCXRD
Molecular Conformation Extended (Anti-periplanar)Folded (Gauche)SCXRD / ssNMR
Melting Point ( Tm​ ) 142.5 °C136.2 °CDSC (Heating rate: 10 °C/min)
Enthalpy of Fusion ( ΔHf​ ) 34.2 kJ/mol29.8 kJ/molDSC
True Density 1.28 g/cm³1.21 g/cm³Helium Pycnometry
Primary H-Bond Synthon R22​(8) dimer R22​(8) dimerSCXRD / FTIR

Data Interpretation: Form I exhibits a higher melting point and a higher enthalpy of fusion compared to Form II. According to Burger and Ramberger's Heat of Fusion rule, because the higher melting polymorph also has the higher heat of fusion, the system is monotropic ; Form I is the stable form across all temperatures below the melting point, and Form II is strictly metastable [3].

Regulatory Compliance and Quality Control (ICH Q6A)

From a drug development perspective, uncontrolled polymorphism poses a severe risk to product efficacy and safety [5]. Regulatory agencies require strict adherence to the ICH Q6A guidelines for setting specifications on polymorphic forms [6].

If MPEBA were to be developed as an API, the decision tree dictates the following logic:

  • Does MPEBA exhibit polymorphism? Yes (Form I and Form II).

  • Do the forms have different physical properties? Yes (Different density, melting points, and potentially different intrinsic dissolution rates).

  • Is drug product performance affected? If Form II (the metastable form) is inadvertently produced during scale-up, its lower lattice energy could lead to higher transient solubility, potentially altering the pharmacokinetic Cmax​ profile. Furthermore, Form II could spontaneously convert to Form I during shelf-life storage, leading to tablet hardening or dissolution failures.

Therefore, a strict specification must be set . X-Ray Powder Diffraction (XRPD) or solid-state Raman spectroscopy must be validated as a limit test to ensure the polymorphic purity of Form I in the final bulk API release, with a defined Limit of Detection (LOD) for the presence of Form II[6].

Conclusion

The solid-state landscape of 4-[2-(4-Methylphenyl)ethyl]benzoic acid (MPEBA) is governed by the interplay between its rigid hydrogen-bonded R22​(8) dimer and the conformational flexibility of its ethyl linker. By employing a self-validating methodology combining thermodynamic and kinetic crystallization with slurry maturation, researchers can confidently map this landscape. Form I represents the dense, extended, thermodynamically stable lattice, while Form II is a folded, metastable kinetic trap. Understanding and controlling these forms is not just a crystallographic exercise, but a fundamental regulatory requirement for ensuring material consistency and performance.

References

  • Conformational polymorphism of 3-(azidomethyl)benzoic acid. National Library of Medicine (NIH).
  • Polymorphism and Crystallization of p-Aminobenzoic Acid. Crystal Growth & Design (ACS Publications).
  • Brittain, H. G. (1999). Polymorphism in Pharmaceutical Solids. Semantic Scholar.
  • Polymorphism—A Critical Consideration in Pharmaceutical Development, Manufacturing, and Stability. University of Georgia (UGA).
  • Control of Solid-State Characteristics of the Active Pharmaceutical Ingredients: Polymorphism. GBMSA.
  • ICH Q6A Guideline: Specifications: Test Procedures and Acceptance Criteria. IKEV.
Exploratory

metabolic degradation pathways of 4-[2-(4-Methylphenyl)ethyl]benzoic acid

An In-Depth Technical Guide to the Metabolic Degradation Pathways of 4-[2-(4-Methylphenyl)ethyl]benzoic acid Executive Summary This technical guide provides a comprehensive overview of the predicted . As a compound conta...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Metabolic Degradation Pathways of 4-[2-(4-Methylphenyl)ethyl]benzoic acid

Executive Summary

This technical guide provides a comprehensive overview of the predicted . As a compound containing both a substituted benzoic acid and an ethylphenyl moiety, its metabolism is anticipated to proceed through a series of Phase I and Phase II biotransformation reactions. This document elucidates the likely enzymatic processes involved, the potential resulting metabolites, and the experimental methodologies required to validate these predictions. This guide is intended for researchers, scientists, and drug development professionals engaged in the study of xenobiotic metabolism.

Introduction: Structural Considerations and Metabolic Relevance

4-[2-(4-Methylphenyl)ethyl]benzoic acid is a carboxylic acid derivative with a flexible ethyl bridge connecting two substituted phenyl rings. The presence of the carboxylic acid group is a primary determinant of its metabolic fate, often directing the molecule towards conjugation reactions. Furthermore, the lipophilic nature of the biphenyl ethyl structure suggests that it will be a substrate for oxidative metabolism by Cytochrome P450 (CYP) enzymes to increase its polarity and facilitate excretion.[1][2][3] Understanding the metabolic stability and pathways of this compound is crucial for assessing its pharmacokinetic profile, potential for drug-drug interactions, and any associated toxicities.

Predicted Metabolic Pathways

The metabolism of 4-[2-(4-Methylphenyl)ethyl]benzoic acid is expected to occur in two main phases: Phase I functionalization and Phase II conjugation.

Phase I Metabolism: Oxidative Transformations

Phase I reactions introduce or expose functional groups, typically increasing the hydrophilicity of the compound.[1][2] For the target molecule, these reactions are primarily catalyzed by the Cytochrome P450 (CYP) superfamily of enzymes, which are abundant in the liver.[4][5][6][7]

The most probable Phase I metabolic reactions for 4-[2-(4-Methylphenyl)ethyl]benzoic acid are:

  • Hydroxylation of the Aromatic Rings: The two phenyl rings are susceptible to hydroxylation at various positions. This is a common metabolic pathway for aromatic compounds.

  • Hydroxylation of the Ethyl Bridge: The ethyl linker can undergo aliphatic hydroxylation.

  • Oxidation of the Methyl Group: The methyl group on the tolyl moiety can be oxidized to a hydroxymethyl group, which can be further oxidized to a carboxylic acid.

These oxidative reactions, catalyzed by CYP enzymes, make the molecule more water-soluble and prepare it for subsequent Phase II reactions.[4][5][8]

Phase_I_Metabolism 4-[2-(4-Methylphenyl)ethyl]benzoic acid 4-[2-(4-Methylphenyl)ethyl]benzoic acid Aromatic Hydroxylation Products Aromatic Hydroxylation Products 4-[2-(4-Methylphenyl)ethyl]benzoic acid->Aromatic Hydroxylation Products CYP450 Aliphatic Hydroxylation Products Aliphatic Hydroxylation Products 4-[2-(4-Methylphenyl)ethyl]benzoic acid->Aliphatic Hydroxylation Products CYP450 Methyl Group Oxidation Products Methyl Group Oxidation Products 4-[2-(4-Methylphenyl)ethyl]benzoic acid->Methyl Group Oxidation Products CYP450

Caption: Predicted Phase I metabolic pathways of 4-[2-(4-Methylphenyl)ethyl]benzoic acid.

Phase II Metabolism: Conjugation Reactions

Following Phase I metabolism, or in some cases, acting directly on the parent compound, Phase II reactions involve the conjugation of the molecule with endogenous polar molecules, which significantly increases water solubility and facilitates excretion.[2][9] For a carboxylic acid-containing compound like 4-[2-(4-Methylphenyl)ethyl]benzoic acid, the following pathways are highly probable:

  • Glucuronidation: This is a major metabolic pathway for carboxylic acids.[10] The carboxylic acid moiety can be conjugated with glucuronic acid, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs), to form an acyl glucuronide.[2][3][11] It is important to note that acyl glucuronides can sometimes be reactive and may lead to toxicity through covalent binding to proteins.[11][12][13][14]

  • Amino Acid Conjugation: The carboxylic acid group can also be conjugated with amino acids, most commonly glycine.[10] This reaction also results in a more polar and readily excretable metabolite.

  • Acyl-CoA Conjugation: Carboxylic acids can also form thioester conjugates with coenzyme A (CoA).[13][14] These acyl-CoA conjugates can be reactive intermediates and may be involved in lipid metabolism or lead to toxicity.[13]

Phase_II_Metabolism cluster_0 Parent or Phase I Metabolite Carboxylic Acid Moiety Carboxylic Acid Moiety Acyl Glucuronide Acyl Glucuronide Carboxylic Acid Moiety->Acyl Glucuronide UGTs Amino Acid Conjugate Amino Acid Conjugate Carboxylic Acid Moiety->Amino Acid Conjugate Acyl-CoA Synthetase Amino Acid N-acyltransferase Acyl-CoA Conjugate Acyl-CoA Conjugate Carboxylic Acid Moiety->Acyl-CoA Conjugate Acyl-CoA Synthetase

Caption: Predicted Phase II conjugation pathways for the carboxylic acid moiety.

Experimental Workflows for Metabolic Pathway Elucidation

To experimentally validate the predicted metabolic pathways, a series of in vitro and in vivo studies are necessary.

In Vitro Metabolism Studies
  • Metabolic Stability Assays: The initial assessment of metabolic liability is determined by incubating the compound with liver microsomes or hepatocytes and measuring its disappearance over time.[11] This provides an estimate of the intrinsic clearance of the compound.

  • Metabolite Identification: High-resolution liquid chromatography-mass spectrometry (LC-MS/MS) is the primary analytical technique for identifying potential metabolites in incubations with liver microsomes, S9 fractions, or hepatocytes.[11]

  • Enzyme Phenotyping: To identify the specific CYP and UGT isoforms responsible for the metabolism, recombinant enzymes or specific chemical inhibitors can be used.[11]

Table 1: Key In Vitro Experimental Systems

Experimental SystemPurposeKey Enzymes
Liver MicrosomesStudy of Phase I (CYP-mediated) and some Phase II (UGT) metabolism.Cytochrome P450s, UGTs
S9 FractionBroader range of Phase I and Phase II enzymes, including cytosolic enzymes.CYPs, UGTs, Sulfotransferases (SULTs), etc.
HepatocytesThe "gold standard" for in vitro metabolism, as they contain a full complement of metabolic enzymes and cofactors.All hepatic drug-metabolizing enzymes.
Recombinant EnzymesTo pinpoint the specific enzyme isoform(s) responsible for a particular metabolic step.Specific CYP or UGT isoforms.
Experimental Protocol: In Vitro Metabolite Identification using Human Liver Microsomes
  • Preparation of Incubation Mixture: Prepare a reaction mixture containing human liver microsomes (e.g., 0.5 mg/mL), NADPH regenerating system (to support CYP activity), and the test compound (e.g., 1 µM) in a phosphate buffer (pH 7.4).

  • Incubation: Incubate the mixture at 37°C for a specified time (e.g., 60 minutes).

  • Reaction Termination: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.

  • Sample Preparation: Centrifuge the mixture to pellet the precipitated protein and collect the supernatant.

  • LC-MS/MS Analysis: Analyze the supernatant using a high-resolution LC-MS/MS system to detect and identify potential metabolites based on their mass-to-charge ratio and fragmentation patterns.

Experimental_Workflow Prepare Incubation Mixture Prepare Incubation Mixture Incubate at 37°C Incubate at 37°C Prepare Incubation Mixture->Incubate at 37°C Terminate Reaction Terminate Reaction Incubate at 37°C->Terminate Reaction Sample Preparation Sample Preparation Terminate Reaction->Sample Preparation LC-MS/MS Analysis LC-MS/MS Analysis Sample Preparation->LC-MS/MS Analysis

Caption: General workflow for in vitro metabolite identification.

Synthesis of Findings and Future Directions

The metabolic degradation of 4-[2-(4-Methylphenyl)ethyl]benzoic acid is predicted to be a multi-step process involving both Phase I oxidation and Phase II conjugation reactions. The primary sites of metabolic attack are anticipated to be the aromatic rings, the ethyl bridge, the methyl group, and the carboxylic acid moiety. The formation of acyl glucuronides and acyl-CoA conjugates are key predicted pathways that warrant careful investigation due to their potential for forming reactive intermediates.

Future studies should focus on the definitive identification of the metabolites using the described experimental workflows. Furthermore, quantitative analysis of the major metabolites will be essential to understand the primary clearance pathways. In later stages of drug development, in vivo animal studies and ultimately human studies will be necessary to fully characterize the pharmacokinetic profile of 4-[2-(4-Methylphenyl)ethyl]benzoic acid and its metabolites.

References

  • Admescope. Services for in vitro Metabolism research. [Link]

  • Nicholson, J. K., & Wilson, I. D. (1992). Quantitative structure-metabolism relationships for substituted benzoic acids in the rat. Computational chemistry, NMR spectroscopy and pattern recognition studies. Journal of Pharmaceutical and Biomedical Analysis, 10(10-12), 931-942. [Link]

  • Wang, J., & Wang, L. (2012). In Vitro Assessment of the Reactivity of Acyl Glucuronides. In Drug Metabolism and Pharmacokinetics: Methods and Protocols (pp. 165-174). Humana Press. [Link]

  • ResearchGate. Overview of metabolic pathways of carboxylic-acid-containing drugs... [Link]

  • Bailey, W. J., & Gant, T. W. (2015). Toxicity of Carboxylic Acid-Containing Drugs: The Role of Acyl Migration and CoA Conjugation Investigated. Chemical Research in Toxicology, 28(12), 2269-2278. [Link]

  • Dahlin, J. L., & Nelson, S. D. (2022). Acyl Glucuronide and Coenzyme A Thioester Metabolites of Carboxylic Acid-Containing Drug Molecules: Layering Chemistry with Reactive Metabolism and Toxicology. Chemical Research in Toxicology, 35(10), 1735-1750. [Link]

  • Drug Hunter. (2022). Phase I Drug Metabolism. [Link]

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  • International Journal of Pharmaceutical, Chemical, and Biological Sciences. (2024). Phase I and Phase II Metabolic Reactions in Drug Development. [Link]

  • Chem Help ASAP. (2023). hepatic drug metabolism through phase I & II reactions. [Link]

  • Deranged Physiology. (2023). Phase I and Phase II biotransformation reactions. [Link]

  • Cytochromes P450. [Link]

  • Zanger, U. M., & Schwab, M. (2013). Cytochrome P450 enzymes in drug metabolism: regulation of gene expression, enzyme activities, and impact of genetic variation. Pharmacology & therapeutics, 138(1), 103-141. [Link]

  • Midorikawa, K., Uchida, T., Okamoto, Y., Toda, C., Sakai, Y., Ueda, K., ... & Kojima, N. (2004). Metabolic activation of carcinogenic ethylbenzene leads to oxidative DNA damage. Chemico-biological interactions, 150(3), 257-266. [Link]

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  • Doctor 2024. Drug Biotransformation. [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols for Utilizing 4-[2-(4-Methylphenyl)ethyl]benzoic Acid in Drug Discovery

These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the utility of 4-[2-(4-Methylphenyl)ethyl]benzoic acid as a versatile precursor in the disc...

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Author: BenchChem Technical Support Team. Date: April 2026

These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the utility of 4-[2-(4-Methylphenyl)ethyl]benzoic acid as a versatile precursor in the discovery of novel therapeutics. This document outlines the rationale for its use, key synthetic transformations, and detailed protocols for biological evaluation, empowering research teams to explore the potential of this scaffold against various disease targets.

Introduction: The Strategic Value of the 4-[2-(4-Methylphenyl)ethyl]benzoic Acid Scaffold

The 4-[2-(4-Methylphenyl)ethyl]benzoic acid scaffold represents a promising starting point for drug discovery endeavors due to its inherent structural features that are amenable to a wide range of chemical modifications. Its biphenyl-like structure, connected by a flexible ethyl linker, offers a three-dimensional architecture that can effectively probe the binding pockets of various biological targets. The presence of a carboxylic acid provides a crucial handle for forming diverse functional groups, most notably amides, which are prevalent in a vast number of approved drugs.

While direct biological activity of 4-[2-(4-Methylphenyl)ethyl]benzoic acid is not extensively documented, its structural analogs, particularly biphenyl and benzoic acid derivatives, have a rich history in medicinal chemistry. For instance, the structurally related 2-(4-methylphenyl)benzoic acid is a key intermediate in the synthesis of "Sartans," a class of angiotensin II receptor antagonists used to treat hypertension[1]. Furthermore, numerous benzoic acid derivatives have been explored for their anti-inflammatory, anticancer, and metabolic disease-modifying properties[2][3][4]. This body of evidence suggests that the 4-[2-(4-Methylphenyl)ethyl]benzoic acid core can serve as a valuable template for the design of novel ligands for a range of therapeutic targets.

This guide will focus on two primary therapeutic areas where this scaffold shows significant promise: anti-inflammatory agents and modulators of Peroxisome Proliferator-Activated Receptors (PPARs) , key regulators of metabolism and inflammation.

Synthetic Derivatization Strategies

The chemical versatility of 4-[2-(4-Methylphenyl)ethyl]benzoic acid allows for the systematic exploration of structure-activity relationships (SAR). The primary sites for modification are the carboxylic acid group and the two aromatic rings.

Amide Library Synthesis: A Gateway to Bioactivity

The conversion of the carboxylic acid to an amide is a fundamental step in leveraging this precursor. Amide bond formation is one of the most frequently used reactions in medicinal chemistry, allowing for the introduction of a wide array of chemical functionalities that can modulate a compound's physicochemical properties and target engagement[5].

This protocol describes a robust and widely applicable method for the synthesis of an amide library from 4-[2-(4-Methylphenyl)ethyl]benzoic acid.

Materials:

  • 4-[2-(4-Methylphenyl)ethyl]benzoic acid

  • Amine of interest (various primary and secondary amines)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 4-[2-(4-Methylphenyl)ethyl]benzoic acid (1.0 mmol, 1.0 eq) in anhydrous DMF (5 mL) in a round-bottom flask, add HATU (1.1 mmol, 1.1 eq) and DIPEA (2.0 mmol, 2.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the amine of interest (1.2 mmol, 1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-16 hours.

  • Upon completion, pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 25 mL).

  • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ (2 x 20 mL) and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired amide.

Biological Evaluation: Screening for Therapeutic Potential

Once a library of derivatives has been synthesized, the next critical step is to assess their biological activity. Based on the therapeutic potential of related scaffolds, the following assays are recommended as primary screening platforms.

Anti-Inflammatory Activity

Inflammation is a key pathological process in a multitude of diseases. The following protocols provide both in vitro and in vivo methods to assess the anti-inflammatory potential of the synthesized compounds.

This assay measures the ability of test compounds to inhibit the production of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) from lipopolysaccharide (LPS)-stimulated macrophage-like cells[6][7].

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum) and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • TNF-α ELISA kit

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds (e.g., 0.1, 1, 10, 100 µM) for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., Dexamethasone).

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Supernatant Collection: After incubation, centrifuge the plate and collect the cell culture supernatant for TNF-α measurement.

  • TNF-α Quantification: Measure the concentration of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

  • Cell Viability Assay (MTT): To assess cytotoxicity, add MTT solution to the remaining cells in the plate and incubate for 4 hours. Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage inhibition of TNF-α production for each compound concentration relative to the LPS-stimulated vehicle control. Normalize the TNF-α data to cell viability data to exclude cytotoxic effects.

This is a classic and well-established model of acute inflammation used to evaluate the efficacy of potential anti-inflammatory agents[8][9].

Materials:

  • Male Wistar rats (180-220 g)

  • Carrageenan (1% w/v in sterile saline)

  • Test compounds formulated in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Positive control drug (e.g., Indomethacin, 5 mg/kg)

  • Plethysmometer

Procedure:

  • Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

  • Grouping and Dosing: Divide the rats into groups (n=6 per group): vehicle control, positive control, and test compound groups (at least 3 doses). Administer the test compounds and controls orally or intraperitoneally.

  • Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 h) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis: Calculate the percentage increase in paw volume for each group at each time point compared to the initial paw volume. Determine the percentage inhibition of edema by the test compounds compared to the vehicle control group.

Peroxisome Proliferator-Activated Receptor (PPAR) Modulation

PPARs are nuclear receptors that play crucial roles in lipid and glucose metabolism and are attractive targets for the treatment of metabolic diseases such as type 2 diabetes and dyslipidemia.

This cell-based assay is a highly effective method for identifying agonists of PPARγ[10][11].

Materials:

  • A suitable host cell line (e.g., HEK293T or COS-7)

  • Expression plasmid for full-length human PPARγ

  • Reporter plasmid containing a PPAR response element (PPRE) driving the expression of the firefly luciferase gene (e.g., PPRE X3-TK-luc)

  • A control plasmid for transfection normalization (e.g., a plasmid expressing Renilla luciferase)

  • Transfection reagent

  • Test compounds dissolved in DMSO

  • Positive control (e.g., Rosiglitazone)

  • Dual-Luciferase® Reporter Assay System

  • Luminometer

Procedure:

  • Transfection: Co-transfect the host cells in a 96-well plate with the PPARγ expression plasmid, the PPRE-luciferase reporter plasmid, and the Renilla luciferase control plasmid using a suitable transfection reagent.

  • Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of the test compounds (e.g., 0.01, 0.1, 1, 10 µM). Include a vehicle control (DMSO) and a positive control (Rosiglitazone).

  • Incubation: Incubate the cells for another 24 hours.

  • Cell Lysis and Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a Dual-Luciferase® Reporter Assay System and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold activation of PPARγ for each compound concentration relative to the vehicle control. Determine the EC₅₀ value for active compounds.

Data Presentation and Interpretation

Systematic organization and presentation of experimental data are crucial for discerning structure-activity relationships and guiding the optimization of lead compounds.

Table 1: Exemplary Data Table for Amide Derivatives of 4-[2-(4-Methylphenyl)ethyl]benzoic Acid

Compound IDR-Group (Amine)% TNF-α Inhibition at 10 µMIC₅₀ (µM) vs. RAW 264.7% Paw Edema Inhibition at 3h (Dose)PPARγ Fold Activation at 10 µM
Precursor-<10%>100Not Active1.1
Derivative 1Morpholine45%12.535% (30 mg/kg)1.5
Derivative 24-Fluoroaniline68%5.255% (30 mg/kg)3.2
Derivative 3Piperidine32%25.128% (30 mg/kg)1.3
RosiglitazoneN/ANot TestedNot TestedNot Tested15.6
IndomethacinN/ANot TestedNot Tested65% (5 mg/kg)Not Tested

Visualizing the Drug Discovery Workflow

Visual aids can effectively communicate complex experimental workflows and logical relationships.

Diagram 1: Drug Discovery Workflow

Drug_Discovery_Workflow Precursor 4-[2-(4-Methylphenyl)ethyl]benzoic Acid Synthesis Amide Library Synthesis Precursor->Synthesis Purification Purification & Characterization Synthesis->Purification Screening Biological Screening Purification->Screening AntiInflammatory Anti-Inflammatory Assays (TNF-α, Paw Edema) Screening->AntiInflammatory Primary PPAR PPARγ Agonist Assay Screening->PPAR Primary SAR SAR Analysis & Lead Optimization AntiInflammatory->SAR PPAR->SAR SAR->Synthesis Iterative Design Lead Lead Candidate SAR->Lead

Caption: A high-level overview of the drug discovery process starting from the precursor molecule.

Diagram 2: Amide Coupling Reaction

Amide_Coupling cluster_reactants Reactants cluster_reagents Reagents CarboxylicAcid R-COOH (Precursor) ActivatedEster Activated Ester Intermediate CarboxylicAcid->ActivatedEster Amine R'-NH₂ Product R-CO-NH-R' (Amide Product) Amine->Product HATU HATU HATU->ActivatedEster DIPEA DIPEA DIPEA->ActivatedEster ActivatedEster->Product

Caption: The general mechanism of HATU-mediated amide bond formation.

Diagram 3: PPARγ Signaling Pathway

PPAR_Pathway Ligand PPARγ Agonist (Test Compound) PPAR PPARγ Ligand->PPAR Heterodimer PPARγ-RXR Heterodimer PPAR->Heterodimer RXR RXR RXR->Heterodimer PPRE PPRE (DNA Response Element) Heterodimer->PPRE Binds to Gene Target Gene Transcription PPRE->Gene Initiates Response Metabolic & Anti-inflammatory Effects Gene->Response

Caption: Simplified signaling pathway of PPARγ activation by a ligand.

Conclusion

4-[2-(4-Methylphenyl)ethyl]benzoic acid is a readily accessible and highly versatile precursor for the development of novel therapeutic agents. Its strategic use, coupled with the robust synthetic and biological evaluation protocols outlined in these application notes, provides a solid foundation for drug discovery programs targeting inflammation and metabolic diseases. The systematic exploration of its chemical space is anticipated to yield novel lead compounds with significant therapeutic potential.

References

  • A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. (n.d.). PMC. [Link]

  • Carrageenan-Induced Paw Edema. (n.d.). Bio-protocol. [Link]

  • Carrageenan Induced Paw Edema (Rat, Mouse). (n.d.). Inotiv. [Link]

  • Measurement of PPAR-α and PPAR-γ Activities by Reporter Assay. (n.d.). Bio-protocol. [Link]

  • Carrageenan-induced paw edema assay. (n.d.). Bio-protocol. [Link]

  • Human Peroxisome Proliferator-Activated Receptor Alpha Reporter Assay System. (n.d.). INDIGO Biosciences. [Link]

  • Gelam Honey Attenuates Carrageenan-Induced Rat Paw Inflammation via NF-κB Pathway. (2013). PLOS ONE. [Link]

  • Luciferase reporter assay of PPAR activation in COS-7 cells. (n.d.). ResearchGate. [Link]

  • Panel of Human PPAR Reporter Assays: PPARα, PPARδ, & PPARγ. (n.d.). Indigo Biosciences. [Link]

  • A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. (n.d.). [Link]

  • Human PPARα Reporter Assay Kit. (n.d.). Indigo Biosciences. [Link]

  • A cellular model of inflammation for identifying TNF-α synthesis inhibitors. (n.d.). PMC. [Link]

  • Guidelines for anti‐inflammatory assays in RAW264.7 cells. (2025). ResearchGate. [Link]

  • Methods for Evaluation of TNF-α Inhibition Effect. (n.d.). Springer Nature Experiments. [Link]

  • Discovery of a novel series of biphenyl benzoic acid derivatives as potent and selective human beta3-adrenergic receptor agonists with good oral bioavailability. Part I. (2008). PubMed. [Link]

  • Discovery of a novel series of biphenyl benzoic acid derivatives as highly potent and selective human beta3 adrenergic receptor agonists with good oral bioavailability. Part II. (2008). PubMed. [Link]

  • Analysis of Secondary Interactions and Structure-Activity-Relationship of Two Benzoic Acids. (2013). [Link]

  • Pharmakinetics studies, molecular docking and discovery of anti-proliferative agents and its targeting EGFR inhibitors. (2021). Journal of King Saud University - Science. [Link]

  • Investigation of the Mechanism of Anti-Inflammatory Action and Cytotoxicity of a Semipurified Fraction and Isolated Compounds From the Leaf of Peltophorum africanum (Fabaceae). (n.d.). PMC. [Link]

  • Structure Activity Relationship (SAR) of Some Benzoic Acid Deriva. (n.d.). [Link]

  • Discovery of a novel series of benzoic acid derivatives as potent and selective human beta3 adrenergic receptor agonists with good oral bioavailability. 3. Phenylethanolaminotetraline (PEAT) skeleton containing biphenyl or biphenyl ether moiety. (n.d.). ChEMBL. [Link]

  • Methods for Evaluation of TNF-α Inhibition Effect. (n.d.). Semantic Scholar. [Link]

  • 4-[(2-Phenylethyl)amino]benzoic acid. (n.d.). PMC. [Link]

  • Crystallographic, Quantum Chemical and Molecular Docking Analysis of a Benzoic Acid Derivative. (2023). CSIR-NIScPR. [Link]

  • Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. (n.d.). PMC. [Link]

  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. (2023). [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem. [Link]

  • Crystallographic, Quantum Chemical and Molecular Docking Analysis of a Benzoic Acid Derivative. (n.d.). ResearchGate. [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC. [Link]

  • 2-[2-(4-methylphenyl)ethyl]benzoic Acid. (n.d.). PubChem. [Link]

  • Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives. (n.d.).
  • 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid. (n.d.). PMC. [Link]

  • Synthesis and Molecular Docking Study of Some New 4-{[4-(2-Furoyl)-1-piperazinyl]methyl}-N-(substituted-phenyl)benzamides as Pos. (2016). [Link]

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Application

Application Notes and Protocols for In Vivo Dosing of 4-[2-(4-Methylphenyl)ethyl]benzoic Acid

Introduction 4-[2-(4-Methylphenyl)ethyl]benzoic acid is a lipophilic small molecule with a predicted XLogP3 of 4.7 and a molecular weight of 240.30 g/mol .[1] Its structure, featuring a carboxylic acid group, presents bo...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

4-[2-(4-Methylphenyl)ethyl]benzoic acid is a lipophilic small molecule with a predicted XLogP3 of 4.7 and a molecular weight of 240.30 g/mol .[1] Its structure, featuring a carboxylic acid group, presents both challenges and opportunities for in vivo formulation and administration.[2] The high lipophilicity suggests poor aqueous solubility, a common hurdle in preclinical drug development that can lead to low and variable bioavailability.[3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the selection of appropriate vehicles and detailed protocols for the oral and intravenous administration of 4-[2-(4-Methylphenyl)ethyl]benzoic acid in rodent models. The strategies outlined herein are designed to maximize exposure and ensure reproducible results while adhering to the highest standards of animal welfare.

Physicochemical Properties and Formulation Challenges

The molecular structure of 4-[2-(4-Methylphenyl)ethyl]benzoic acid dictates its physicochemical properties and, consequently, the formulation strategies required for successful in vivo studies.

PropertyValueImplication for Formulation
Molecular Weight 240.30 g/mol [1]Standard for a small molecule drug candidate.
XLogP3 4.7[1]Indicates high lipophilicity and predicts poor water solubility, necessitating solubilization or suspension strategies.[3]
Carboxylic Acid Group pKa ~4-5 (estimated)Offers the potential for pH-dependent solubility and salt formation to enhance aqueous solubility.[5][6]

The primary challenge in formulating 4-[2-(4-Methylphenyl)ethyl]benzoic acid is its poor water solubility. Direct administration in simple aqueous vehicles like water or saline is unlikely to provide adequate exposure for efficacy or toxicology studies.[7][8] Therefore, more advanced formulation strategies are required to either solubilize the compound or create a stable and uniform suspension.

Vehicle Selection and Formulation Strategies

The choice of vehicle is critical and depends on the intended route of administration, the required dose, and the duration of the study. A tiered approach to vehicle selection is recommended, starting with simpler systems and progressing to more complex ones as needed.

Oral Administration

Oral gavage is a common and convenient route for preclinical studies.[9] The goal for an oral formulation is to ensure consistent and maximal absorption from the gastrointestinal tract.

Diagram: Decision-Making Workflow for Oral Formulation

G A Start: Poorly Soluble Compound (4-[2-(4-Methylphenyl)ethyl]benzoic acid) B Tier 1: Aqueous Suspension A->B F Proceed to In Vivo Study B->F Yes G Inadequate Suspension or Dose B->G No C Tier 2: pH-Adjusted Solution/Suspension C->F Yes H Solubility/Stability Issues C->H No D Tier 3: Co-Solvent System D->F Yes I Toxicity or Precipitation Concerns D->I No E Tier 4: Lipid-Based Formulation (SEDDS) E->F G->C H->D I->E

Caption: Workflow for selecting a suitable oral formulation.

Common Oral Vehicles and Strategies:

Vehicle TypeExamplesProperties and Considerations
Aqueous Suspensions 0.5-1% w/v Carboxymethyl cellulose (CMC), 0.5% w/v Methylcellulose (MC)[7]Physiologically compatible and widely used for compounds that are not soluble.[7][10] Requires particle size reduction (micronization) of the test article for homogeneity and improved dissolution.[3]
pH Adjustment Buffers (e.g., citrate, phosphate)[3]The carboxylic acid moiety allows for increased solubility at a pH above the pKa. The stability of the compound at different pH values must be confirmed.[5]
Co-solvent Systems Polyethylene Glycol 400 (PEG 400), Propylene Glycol[8][11]Can solubilize lipophilic compounds. Must be used with caution due to potential toxicity at high concentrations.[8][12] Often diluted with water or saline.
Oils Corn oil, Sesame oil[8]Suitable for highly lipophilic compounds. May influence absorption kinetics.
Complexation Agents Hydroxypropyl-β-cyclodextrin (HP-β-CD)[8]Can form inclusion complexes to enhance aqueous solubility.[5][13]
Self-Emulsifying Drug Delivery Systems (SEDDS) Mixtures of oils, surfactants (e.g., Polysorbate 80), and co-solvents[4][11]Form fine emulsions in the GI tract, enhancing solubilization and absorption.[11]
Intravenous Administration

Intravenous (IV) administration requires the compound to be fully solubilized to prevent precipitation in the bloodstream, which can cause embolism and toxicity.

Common Intravenous Vehicles and Strategies:

Vehicle TypeExamplesProperties and Considerations
Co-solvent Systems DMSO, PEG 400, Ethanol[8][12]Often used in combination and diluted with saline or water for injection. For example, a common vehicle is 10% DMSO, 40% PEG 400, and 50% saline. The final concentration of organic solvents should be minimized to reduce toxicity and hemolysis.[12]
Surfactant-based Systems Polysorbate 80 (Tween® 80), Solutol® HS 15[11]Surfactants can form micelles to solubilize lipophilic drugs. Potential for hypersensitivity reactions with some surfactants.[13]
Cyclodextrins Sulfobutylether-β-cyclodextrin (SBE-β-CD, Captisol®)A modified cyclodextrin specifically designed for parenteral use to increase the solubility of poorly water-soluble drugs.
Lipid Emulsions Intralipid®Clinically approved intravenous fat emulsions that can serve as a vehicle for lipophilic drugs.[8]

Experimental Protocols

Protocol 1: Preparation of a 0.5% CMC Suspension for Oral Gavage

This protocol describes the preparation of a common aqueous vehicle for suspending poorly soluble compounds.

Materials:

  • 4-[2-(4-Methylphenyl)ethyl]benzoic acid (micronized, if possible)

  • Carboxymethyl cellulose (low viscosity)

  • Sterile water

  • Magnetic stirrer and stir bar

  • Weighing scale

  • Graduated cylinder

Procedure:

  • Prepare the 0.5% CMC Vehicle:

    • Weigh 0.5 g of CMC for every 100 mL of the final volume.

    • Heat approximately one-third of the total required volume of sterile water to 60-70°C.

    • While stirring, slowly add the CMC powder to the heated water to ensure proper dispersion.

    • Once dispersed, add the remaining volume of room temperature sterile water.

    • Continue stirring until the CMC is fully dissolved and the solution is clear.

    • Allow the solution to cool to room temperature before use.[7]

  • Prepare the Compound Suspension:

    • Calculate the required amount of 4-[2-(4-Methylphenyl)ethyl]benzoic acid and vehicle based on the desired concentration and final volume.

    • Weigh the compound accurately.

    • If starting with a non-micronized powder, use a mortar and pestle to reduce particle size.

    • Add a small amount of the 0.5% CMC vehicle to the compound powder to create a paste. This process, known as levigation, helps to ensure the particles are well-wetted.

    • Gradually add the remaining vehicle while continuously mixing to achieve the final desired volume.

    • Stir the suspension continuously using a magnetic stirrer before and during dose administration to ensure homogeneity.

Protocol 2: Preparation of a Solubilized Formulation for Intravenous Injection

This protocol outlines the steps for preparing a co-solvent-based formulation for IV administration.

Diagram: Workflow for IV Formulation Preparation

G A Weigh Compound B Add Co-solvent (e.g., DMSO) to Dissolve A->B C Add Additional Solubilizer (e.g., PEG 400) B->C D Add Aqueous Component (e.g., Saline) Slowly C->D E Visually Inspect for Precipitation D->E F Sterile Filter (0.22 µm) E->F No H Precipitation Occurs E->H Yes G Ready for Dosing F->G I Reformulate H->I

Caption: Step-by-step process for preparing an IV formulation.

Materials:

  • 4-[2-(4-Methylphenyl)ethyl]benzoic acid

  • Dimethyl sulfoxide (DMSO), sterile

  • Polyethylene glycol 400 (PEG 400), sterile

  • Sterile saline (0.9% NaCl)

  • Sterile vials

  • Vortex mixer and/or sonicator

  • Sterile syringe filters (0.22 µm)

Procedure:

  • Vehicle Preparation (Example: 10% DMSO / 40% PEG 400 / 50% Saline):

    • Calculate the required volume of each component for the final formulation volume.

  • Compound Solubilization:

    • Weigh the required amount of 4-[2-(4-Methylphenyl)ethyl]benzoic acid into a sterile vial.

    • Add the required volume of DMSO to the vial. Vortex and/or sonicate until the compound is completely dissolved.

    • Add the required volume of PEG 400 and mix thoroughly.

    • Slowly add the sterile saline dropwise while vortexing. This is a critical step, as rapid addition can cause the compound to precipitate.

    • Visually inspect the final solution to ensure it is clear and free of any particulates.

  • Sterilization:

    • Sterilize the final formulation by filtering it through a 0.22 µm syringe filter into a new sterile vial.[11]

Safety and Animal Welfare Considerations

  • Vehicle Toxicity: Always run a vehicle-only control group to assess any potential effects of the formulation itself. Some vehicles, like DMSO and ethanol, can have pharmacological effects or cause local irritation.[8][12]

  • Administration Volumes: Adhere strictly to the recommended maximum administration volumes for the chosen species and route to prevent adverse events. For oral gavage in mice, the typical volume is 5-10 mL/kg.[9]

  • Oral Gavage Technique: Oral gavage should only be performed by trained personnel.[7] The use of flexible or soft-tipped gavage needles is recommended to minimize the risk of esophageal or stomach injury.[7][14]

  • IV Administration Rate: Administer IV formulations slowly to allow for dilution in the bloodstream and to reduce the risk of precipitation and local irritation.

  • Monitoring: Closely monitor animals post-dosing for any signs of distress, toxicity, or adverse reactions.

Conclusion

The successful in vivo evaluation of 4-[2-(4-Methylphenyl)ethyl]benzoic acid is highly dependent on the development of an appropriate dosing formulation. Due to its lipophilic nature, simple aqueous vehicles are insufficient. For oral administration, aqueous suspensions using suspending agents like CMC or MC are a practical starting point. For intravenous studies, co-solvent systems are often necessary, but require careful preparation to ensure complete solubilization and minimize toxicity. The protocols and strategies outlined in this document provide a robust framework for developing and implementing effective dosing strategies, enabling the accurate assessment of the pharmacokinetic and pharmacodynamic properties of this compound.

References

  • ResearchGate. What are the vehicles used to dissolve drugs for in vivo treatment?. Available from: [Link]

  • Ashton, J. C. (2013). Vehicles for lipophilic drugs: implications for experimental design, neuroprotection, and drug discovery. Current Neurovascular Research, 10(4), 357-363. Available from: [Link]

  • Patsnap. Overcoming Challenges in Carboxylic Acid Drug Formulations. Available from: [Link]

  • ResearchGate. Vehicles for Lipophilic Drugs: Implications for Experimental Design, Neuroprotection, and Drug Discovery. Available from: [Link]

  • Rivers-Auty, J., & Ashton, J. C. (2013). Vehicles for lipophilic drugs: implications for experimental design, neuroprotection, and drug discovery. Current neurovascular research, 10(4), 357–363. Available from: [Link]

  • MDPI. Lipomics: A Potential Carrier for the Intravenous Delivery of Lipophilic and Hydrophilic Drugs. Available from: [Link]

  • Foley, P. L. (2013). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. Journal of the American Association for Laboratory Animal Science, 52(5), 595–602. Available from: [Link]

  • ResearchGate. In vivo Models and Decision Trees for Formulation Development in Early Drug Development: A Review of Current Practices and Recommendations for Biopharmaceutical Development. Available from: [Link]

  • Pieters, E., et al. (2018). Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent 4-fluoro-3',4',5'-trimethoxychalcone in rodents. PLoS ONE, 13(10), e0205333. Available from: [Link]

  • Turner, P. V., et al. (2011). Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. JAALAS, 50(5), 600-613. Available from: [Link]

  • FDA. Guidance for Industry - Extended Release Oral Dosage Forms: Development, Evaluation, and Application of In Vitro/In Vivo Correlations. Available from: [Link]

  • American Chemical Society. Design, Synthesis, and SAR of C-3 Benzoic Acid, C-17 Triterpenoid Derivatives. Identification of the HIV-1 Maturation Inhibitor... Available from: [Link]

  • Igarashi, Y., et al. (2017). Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats. The Journal of toxicological sciences, 42(6), 717-726. Available from: [Link]

  • GENERAL GUIDELINES FOR IN VIVO BIOEQUIVALENCE STUDIES. Available from: [Link]

  • Formulation Tactics for the Delivery of Poorly Soluble Drugs. Available from: [Link]

  • PubChem. 2-[2-(4-methylphenyl)ethyl]benzoic Acid. Available from: [Link]

  • Singh, B. N. (2013). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics, 2013, 808134. Available from: [Link]

  • European Medicines Agency. ICH Q8 (R2) Pharmaceutical Development. Available from: [Link]

  • NIST. Benzoic acid, 4-methylphenyl ester. Available from: [Link]

  • J. Pharm. Sci. In vitro-In vivo Correlation: Perspectives on Model Development. Available from: [Link]

  • PubMed. Rapid generation of novel benzoic acid-based xanthine derivatives as highly potent, selective and long acting DPP-4 inhibitors: Scaffold-hopping and prodrug study. Available from: [Link]

  • Cheméo. Chemical Properties of Benzoic acid, phenyl ester (CAS 93-99-2). Available from: [Link]

  • NIST. Benzoic acid, 4-methylphenyl ester. Available from: [Link]

  • PubMed. In vitro and in vivo pharmacological characterization of ethyl-4-[trans-4-[((2S)-2-hydroxy-3-[4-hydroxy-3[(methylsulfonyl)amino]-phenoxy]propyl) amino]cyclohexyl]benzoate hydrochloride (SAR150640), a new potent and selective human beta3-adrenoceptor agonist for the treatment of preterm labor. Available from: [Link]

  • PubMed. In vitro and In vivo Growth Inhibition and Apoptosis of Cancer Cells by Ethyl 4-[(4-methylbenzyl)oxy] Benzoate Complex. Available from: [Link]

  • American Chemical Society. Discovery of a Novel Series of Biphenyl Benzoic Acid Derivatives as Potent and Selective Human β3-Adrenergic Receptor Agonists with Good Oral Bioavailability. Part I. Available from: [Link]

  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Available from: [Link]

  • PubChem. 2-(4-Methylphenyl)benzoic acid. Available from: [Link]

  • ResearchGate. The solubility of benzoic acid in seven solvents. Available from: [Link]

  • ResearchGate. Preclinical characterization of 2-[3-[3-[(5-ethyl-4 '-fluoro-2-hydroxy[1,1 '-biphenyl]-4-yl)oxy]propoxy]-2-propylphenoxy]benzoic acid metabolism: In vitro species comparison and in vivo disposition in rats. Available from: [Link]

  • FooDB. 4-Ethylbenzoic acid. Available from: [Link]

Sources

Method

Application Note: Extraction and Purification Strategies for 4-[2-(4-Methylphenyl)ethyl]benzoic Acid

Executive Summary 4-[2-(4-Methylphenyl)ethyl]benzoic acid (CAS: 89165-08-2) is a highly lipophilic diarylethane derivative featuring a terminal carboxylic acid moiety ()[1]. Its structural topology—comprising two aromati...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-[2-(4-Methylphenyl)ethyl]benzoic acid (CAS: 89165-08-2) is a highly lipophilic diarylethane derivative featuring a terminal carboxylic acid moiety ()[1]. Its structural topology—comprising two aromatic rings bridged by an ethylene linker—confers poor aqueous solubility at neutral and acidic pH, yet high solubility in organic solvents. This application note details a comprehensive, scalable workflow for the extraction and purification of this compound from complex synthetic mixtures or biological matrices. The protocol leverages the ionizable nature of the carboxylic acid group, progressing sequentially through pH-driven Liquid-Liquid Extraction (LLE), Mixed-Mode Anion Exchange (MAX) Solid-Phase Extraction (SPE), and Preparative Reversed-Phase HPLC.

Physicochemical Profiling & Mechanistic Rationale

To design a self-validating purification system, one must exploit the specific physicochemical properties of the target analyte. As a Senior Application Scientist, it is critical to understand why a method works, rather than just executing steps:

  • Ionizability (pKa): The carboxylic acid group has an estimated pKa of ~4.2. At a pH > 6.2, the molecule is predominantly deprotonated (anionic), drastically increasing its aqueous solubility. At pH < 2.2, it is fully protonated (neutral), maximizing its lipophilicity ()[2].

  • Lipophilicity (LogP): The presence of the p-tolyl group and the ethylene bridge results in a high LogP. This makes the protonated form highly retentive on reversed-phase (C18) media.

Causality in Method Selection:

  • LLE (Orthogonal Partitioning): We utilize acid-base partitioning. By shifting the pH, we can selectively toggle the molecule between an organic-soluble free acid and a water-soluble sodium salt, effectively stripping away non-ionizable lipophilic impurities ()[3].

  • SPE (MAX Clean-up): Mixed-mode anion exchange sorbents contain both hydrophobic (reversed-phase) and strong anion exchange (quaternary amine) sites. By loading the sample at neutral pH, the deprotonated benzoic acid binds ionically to the quaternary amine. Washing with 100% organic solvent removes neutral lipophilic impurities that only bind via hydrophobic interactions. Elution is then triggered by an acidic organic solvent, which protonates the analyte, breaking the ionic bond and eluting the highly pure compound ()[4].

  • RP-HPLC (Peak Shape Optimization): Benzoic acid derivatives are notorious for peak tailing on silica-based C18 columns due to secondary interactions between the partially ionized carboxylate and residual silanol groups on the stationary phase ()[5]. To counteract this, we employ 0.1% formic acid in the mobile phase. This suppresses analyte ionization (keeping it neutral) and protonates residual silanols, ensuring sharp, symmetrical peaks and high-resolution separation ()[6].

Purification Workflow Diagram

Workflow Crude Crude Mixture (Target + Organic/Inorganic Impurities) LLE Liquid-Liquid Extraction (LLE) pH-Driven Partitioning Crude->LLE Dissolve in EtOAc Extract with NaHCO3 (aq) SPE Solid-Phase Extraction (SPE) Mixed-Mode Anion Exchange (MAX) LLE->SPE Acidify to pH < 2 Extract to Organic HPLC Preparative RP-HPLC C18 Column + 0.1% Formic Acid SPE->HPLC Load at pH 7.0 Elute with Acidic MeOH Pure Pure 4-[2-(4-Methylphenyl)ethyl]benzoic acid (>99% Purity) HPLC->Pure Fraction Collection & Lyophilization

Orthogonal purification workflow for 4-[2-(4-Methylphenyl)ethyl]benzoic acid.

Experimental Protocols

Protocol 1: pH-Driven Liquid-Liquid Extraction (LLE)

Objective: Bulk removal of neutral organic byproducts and inorganic salts.

  • Dissolution: Dissolve the crude mixture containing 4-[2-(4-Methylphenyl)ethyl]benzoic acid in Ethyl Acetate (EtOAc) (10 mL per gram of crude).

  • Alkaline Extraction: Add an equal volume of 0.5 M Sodium Bicarbonate (NaHCO 3​ ) (pH ~8.5). Vigorously shake the separatory funnel and allow the phases to separate. Causality: The target compound is deprotonated and partitions into the lower aqueous layer as a water-soluble sodium salt.

  • Organic Wash: Discard the organic layer (which retains non-ionizable neutral impurities). Wash the aqueous layer with a fresh portion of EtOAc to remove any residual lipophiles.

  • Acidification: Carefully acidify the aqueous layer by adding 1 M Hydrochloric Acid (HCl) dropwise until the pH reaches 2.0. Causality: The solution will turn cloudy as the sodium salt converts back to the highly lipophilic, water-insoluble free acid.

  • Back-Extraction: Add fresh EtOAc to the acidified aqueous layer. Shake well. The protonated target compound will partition back into the upper organic layer.

  • Drying: Separate the organic layer, dry over anhydrous Sodium Sulfate (Na 2​ SO 4​ ), filter, and concentrate under reduced pressure.

Protocol 2: Mixed-Mode Anion Exchange (MAX) SPE Clean-up

Objective: Removal of weak acids and trace polar impurities. Sorbent: Polymeric MAX SPE Cartridge (e.g., 500 mg / 6 mL).

  • Conditioning: Pass 5 mL of Methanol (MeOH) followed by 5 mL of LC-MS grade Water through the cartridge to activate the sorbent bed.

  • Equilibration: Pass 5 mL of 50 mM Sodium Acetate buffer (pH 7.0).

  • Loading: Reconstitute the LLE extract in 50 mM Sodium Acetate buffer (pH 7.0) with 5% MeOH. Load onto the cartridge at a flow rate of 1 mL/min. Causality: At pH 7.0, the anionic target binds strictly to the quaternary amine sites ()[4].

  • Wash 1 (Aqueous): Pass 5 mL of 50 mM Sodium Acetate buffer (pH 7.0) to remove polar neutral and basic impurities.

  • Wash 2 (Organic): Pass 5 mL of 100% MeOH. Causality: This disrupts hydrophobic interactions, washing away strongly retained neutral lipophilic impurities while the target remains ionically anchored.

  • Elution: Elute the target compound with 5 mL of 5% Formic Acid in MeOH. Causality: The acid protonates the benzoic acid, neutralizing its charge and breaking the ionic retention mechanism, allowing the MeOH to elute the compound.

  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen.

Protocol 3: Preparative Reversed-Phase HPLC

Objective: Final polishing to >99% purity, resolving structurally similar isomers. System: Preparative HPLC with UV-Vis detection set to 254 nm ()[7]. Column: End-capped C18 Preparative Column (e.g., 21.2 x 250 mm, 5 µm) ()[5]. Mobile Phase A: Water + 0.1% Formic Acid (v/v). Mobile Phase B: Acetonitrile (MeCN) + 0.1% Formic Acid (v/v).

  • Sample Preparation: Dissolve the SPE residue in a small volume of Initial Mobile Phase (40% B). Filter through a 0.22 µm PTFE syringe filter.

  • Gradient Elution:

    • 0-5 min: Isocratic hold at 40% B (allows early elution of highly polar trace impurities).

    • 5-25 min: Linear gradient from 40% B to 95% B. (The highly lipophilic target will elute in the higher organic range).

    • 25-30 min: Isocratic hold at 95% B (column wash).

    • 30-35 min: Return to 40% B (re-equilibration).

  • Fraction Collection: Collect the major peak eluting at the expected retention time (determined via prior analytical runs).

  • Lyophilization: Pool the pure fractions, freeze at -80°C, and lyophilize. Causality: Lyophilization removes water and volatile formic acid without applying high heat, preventing thermal degradation and yielding 4-[2-(4-Methylphenyl)ethyl]benzoic acid as a pure white powder.

Data Presentation: Purification Metrics

The following table summarizes the expected quantitative outcomes at each stage of the purification workflow, validating the efficacy of the orthogonal techniques employed.

Purification StageTechniqueTypical Recovery (%)Purity Achieved (%)Key Impurities Removed
Initial Extraction LLE (Acid-Base)90 - 95%75 - 85%Neutral lipophiles, inorganic salts, organic-soluble byproducts[3].
Intermediate Clean-up SPE (MAX)85 - 90%90 - 95%Weak acids, polar neutrals, residual hydrophobic trace compounds[4].
Final Polishing Prep RP-HPLC75 - 80%> 99.0%Structurally similar isomers, trace degradation products[5].

References

  • National Institutes of Health (NIH). "P-Toluic Acid | C8H8O2 | CID 7470 - PubChem." PubChem Compound Database. Available at:[Link]

  • Globalso. "Weak Anion Exchange (WAX) and Mixed-mode Anion Exchange (MAX) Solid Phase Extraction." Globalso SPE Applications. Available at: [Link]

  • SIELC Technologies. "Separation of Benzoic acid, 2-formyl- on Newcrom R1 HPLC column." SIELC Application Notes. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-[2-(4-Methylphenyl)ethyl]benzoic acid

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges in the synthesis of 4-[2-(4-Methylphenyl)ethyl]benzoic acid. This document provides in-dept...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges in the synthesis of 4-[2-(4-Methylphenyl)ethyl]benzoic acid. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common issues and improve reaction yield and purity. Our approach is grounded in established reaction mechanisms and field-proven optimization strategies.

Introduction to the Synthetic Challenge

The synthesis of 4-[2-(4-Methylphenyl)ethyl]benzoic acid, a molecule of interest in medicinal chemistry and materials science, is most commonly approached via a palladium-catalyzed cross-coupling reaction. The Suzuki-Miyaura coupling is a powerful and versatile method for this transformation, typically involving the reaction of a 4-halobenzoic acid derivative with an organoboron reagent.[1] While robust, this reaction is susceptible to various factors that can lead to low yields and the formation of impurities. This guide will focus on troubleshooting the Suzuki-Miyaura coupling pathway for the synthesis of the target molecule.

The presumed and most logical synthetic disconnection for this molecule via a Suzuki-Miyaura coupling is the reaction between 4-bromobenzoic acid and 2-(4-methylphenyl)ethylboronic acid (or its corresponding ester or trifluoroborate salt).

Frequently Asked Questions (FAQs)

Q1: What is the most likely cause of low to no product formation in my Suzuki-Miyaura coupling reaction?

A1: The most common culprits for a failed or low-yielding Suzuki-Miyaura reaction are issues with the catalyst, the quality of the reagents, or suboptimal reaction conditions. Specifically, consider the following:

  • Catalyst Inactivity: The active Pd(0) species is prone to oxidation. Ensure your palladium source and phosphine ligands are handled under an inert atmosphere (e.g., nitrogen or argon). If using a Pd(II) precatalyst, ensure its reduction to Pd(0) is efficient.

  • Poor Reagent Quality: Boronic acids can be prone to decomposition, particularly protodeboronation.[2] Use fresh, high-purity boronic acid or its more stable derivatives like pinacol esters or MIDA boronates. The aryl halide should also be of high purity.

  • Suboptimal Reaction Conditions: The choice of base, solvent, and temperature are critical and interdependent. An inappropriate combination can lead to poor catalytic turnover. A systematic screening of these parameters is often necessary.[3]

Q2: I am observing a significant amount of a byproduct with the mass of benzoic acid. What is this and how can I minimize it?

A2: This byproduct is likely the result of a dehalogenation side reaction, where the bromine atom on 4-bromobenzoic acid is replaced by a hydrogen atom. This can occur after the oxidative addition step in the catalytic cycle.[4] To minimize dehalogenation:

  • Optimize the Base and Solvent: Some bases and solvents, particularly protic ones like alcohols, can act as hydride sources. Consider using anhydrous aprotic solvents like dioxane, THF, or toluene.

  • Use a More Reactive Boronic Acid Derivative: If the transmetalation step is slow, the intermediate palladium complex has more time to undergo side reactions. Using a more reactive boronic acid derivative can accelerate the desired coupling.

  • Adjust Ligand Choice: The choice of phosphine ligand can influence the relative rates of the desired catalytic steps versus side reactions.

Q3: My boronic acid appears to be decomposing during the reaction. How can I prevent this?

A3: The primary decomposition pathway for boronic acids is protodeboronation, where the carbon-boron bond is cleaved by a proton source. To mitigate this:

  • Use Anhydrous Conditions: Water can facilitate protodeboronation. Ensure your solvents and reagents are dry.

  • Employ a Milder Base: Strong bases can sometimes promote decomposition. A weaker base, such as K₃PO₄ or Cs₂CO₃, may be beneficial.

  • Use a More Stable Boronic Acid Derivative: Potassium trifluoroborate salts and MIDA (N-methyliminodiacetic acid) boronates are generally more stable to protodeboronation than the free boronic acids and can be used as alternatives.[2]

Q4: I am having trouble with the purification of the final product. What is a recommended work-up and purification procedure?

A4: A standard work-up procedure for a Suzuki-Miyaura reaction involves:

  • Cooling the reaction mixture to room temperature.

  • Diluting with an organic solvent like ethyl acetate.

  • Washing with water or a mild aqueous acid (e.g., 1M HCl) to remove the base and inorganic byproducts.

  • Washing with brine to remove residual water.

  • Drying the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtering, and concentrating under reduced pressure.

For purification, column chromatography on silica gel is often effective. A gradient elution with a mixture of hexanes and ethyl acetate, with a small amount of acetic acid added to the mobile phase to keep the carboxylic acid protonated and improve peak shape, is a good starting point. Recrystallization from a suitable solvent system can also be an effective final purification step.

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common issues encountered during the synthesis of 4-[2-(4-Methylphenyl)ethyl]benzoic acid via Suzuki-Miyaura coupling.

Problem Probable Cause(s) Recommended Solution(s)
Low or No Conversion of Starting Materials 1. Inactive catalyst. 2. Poor quality of starting materials (aryl halide or boronic acid). 3. Suboptimal reaction conditions (temperature, solvent, base).1. Use a fresh palladium source and ligand. Consider using a pre-catalyst. Ensure the reaction is conducted under an inert atmosphere. 2. Verify the purity of your 4-bromobenzoic acid and 2-(4-methylphenyl)ethylboronic acid by NMR or other analytical techniques. Use fresh reagents if necessary. 3. Screen different solvents (e.g., dioxane, THF, toluene, DMF), bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃), and reaction temperatures.
Formation of Significant Side Products 1. Homocoupling: Reaction of two molecules of the boronic acid or two molecules of the aryl halide. 2. Dehalogenation: Replacement of the bromine on 4-bromobenzoic acid with a hydrogen atom.[4] 3. Protodeboronation: Cleavage of the C-B bond of the boronic acid.[2]1. Ensure a slight excess of the boronic acid (1.1-1.5 equivalents). Thoroughly degas the reaction mixture to remove oxygen, which can promote homocoupling. 2. Use anhydrous solvents and a non-protic base. A different phosphine ligand may also help. 3. Use anhydrous conditions and a milder base. Consider using a more stable boronic acid derivative like a pinacol ester or a trifluoroborate salt.
Incomplete Reaction 1. Insufficient reaction time or temperature. 2. Catalyst deactivation during the reaction.1. Monitor the reaction progress by TLC or LC-MS and extend the reaction time or increase the temperature if necessary. 2. Increase the catalyst loading. Ensure all reagents and solvents are free of impurities that could poison the catalyst.
Product is Contaminated with Palladium 1. Inefficient removal of the palladium catalyst during work-up.1. After the reaction, consider a work-up that includes a wash with an aqueous solution of a palladium scavenger like sodium bisulfite.[5] Passing the crude product through a plug of silica or activated carbon can also help remove residual palladium.
Difficulty in Isolating the Product 1. Product may be partially soluble in the aqueous phase during work-up, especially if the pH is high. 2. Formation of emulsions during extraction.1. Acidify the aqueous layer to a pH of ~2-3 with 1M HCl to ensure the carboxylic acid is fully protonated and less water-soluble before extraction. 2. Add brine to the aqueous layer to help break up emulsions.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

This is a representative protocol and may require optimization for your specific substrates and setup.

  • Reaction Setup: To a dry round-bottom flask or Schlenk tube, add 4-bromobenzoic acid (1.0 eq), 2-(4-methylphenyl)ethylboronic acid (1.2 eq), and the base (e.g., K₃PO₄, 3.0 eq).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add the degassed solvent (e.g., a mixture of 1,4-dioxane and water) via syringe. The solvent should be sparged with an inert gas for at least 30 minutes prior to use.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2–5 mol%) and any additional ligand to the flask under a positive flow of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80–100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with 1M HCl, water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Visualizing the Synthesis and Potential Pitfalls

Synthetic Pathway and Common Side Reactions

Suzuki_Miyaura_Synthesis cluster_reaction Suzuki-Miyaura Coupling (Pd Catalyst, Base) ArylHalide 4-Bromobenzoic Acid Product 4-[2-(4-Methylphenyl)ethyl]benzoic Acid ArylHalide->Product Dehalogenation Benzoic Acid (Dehalogenation) ArylHalide->Dehalogenation Hydride Source Homocoupling Biphenyl-4,4'-dicarboxylic acid (Homocoupling) ArylHalide->Homocoupling Oxidative Conditions BoronicAcid 2-(4-Methylphenyl)ethylboronic Acid BoronicAcid->Product Protodeboronation Ethylbenzene (Protodeboronation) BoronicAcid->Protodeboronation Proton Source Troubleshooting_Workflow cluster_solutions Potential Solutions Start Low Yield Observed CheckReagents Verify Reagent Purity (Aryl Halide, Boronic Acid) Start->CheckReagents CheckCatalyst Assess Catalyst and Ligand (Age, Handling) Start->CheckCatalyst CheckConditions Evaluate Reaction Conditions (Solvent, Base, Temperature) Start->CheckConditions AnalyzeByproducts Identify Side Products (LC-MS, NMR) Start->AnalyzeByproducts Optimize Systematic Optimization CheckReagents->Optimize Use fresh/purified reagents CheckCatalyst->Optimize Use fresh catalyst/ligand CheckConditions->Optimize Screen conditions AnalyzeByproducts->Optimize Address specific side reactions

Sources

Optimization

Technical Support Center: Overcoming Degradation of 4-[2-(4-Methylphenyl)ethyl]benzoic acid During Long-Term Storage

Prepared by: Senior Application Scientist, Chemical Stability Division Welcome to the technical support center for 4-[2-(4-Methylphenyl)ethyl]benzoic acid (CAS 89165-08-2). This guide is designed for researchers, scienti...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Chemical Stability Division

Welcome to the technical support center for 4-[2-(4-Methylphenyl)ethyl]benzoic acid (CAS 89165-08-2). This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound. As a molecule with a carboxylic acid functional group and a flexible ethyl bridge between two aromatic rings, its stability can be influenced by several environmental factors. This document provides in-depth troubleshooting advice and proactive protocols to mitigate degradation.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Stability Profile

This section addresses fundamental questions about the stability of 4-[2-(4-Methylphenyl)ethyl]benzoic acid.

Q1: What are the primary environmental factors that can cause the degradation of 4-[2-(4-Methylphenyl)ethyl]benzoic acid?

A1: The chemical stability of any compound is influenced by its environment. For 4-[2-(4-Methylphenyl)ethyl]benzoic acid, the key factors to control are temperature, humidity, light, and oxygen.

  • Temperature: Elevated temperatures accelerate the rate of all chemical reactions, including degradation pathways. While some benzoic acid derivatives can be stable at very high temperatures (up to 300°C), others show significant degradation at much lower temperatures, such as 150-200°C.[1] For long-term storage, minimizing thermal energy is paramount.

  • Humidity: Moisture can facilitate hydrolytic reactions, and for hygroscopic compounds, it can lead to physical changes like clumping. For carboxylic acids, the presence of water is a critical factor, especially if impurities are present that could catalyze degradation.

  • Light: Aromatic compounds can be susceptible to photodegradation.[2][3] Exposure to UV or even high-intensity visible light can provide the energy to initiate photolytic reactions, leading to the formation of unwanted byproducts.

  • Oxygen: The ethyl bridge in the molecule's structure is a potential site for oxidation. The presence of atmospheric oxygen, especially in combination with light or trace metal catalysts, can lead to oxidative degradation.[4]

Q2: What are the most likely chemical degradation pathways for this molecule?

A2: Based on the structure of 4-[2-(4-Methylphenyl)ethyl]benzoic acid, we can predict several potential degradation pathways. Identifying these helps in developing specific analytical methods to monitor for degradants.

  • Oxidation: The benzylic carbons of the ethyl bridge are susceptible to oxidation, which could lead to the formation of ketones, alcohols, or even cleavage of the C-C bond. This is a common degradation pathway for molecules with similar structural motifs.

  • Decarboxylation: While generally requiring high heat for simple benzoic acids, decarboxylation (loss of CO2) can be facilitated by other factors over long-term storage, leading to the formation of 1-methyl-4-(phenylethyl)benzene. Studies have shown that benzoic acid derivatives can undergo decarboxylation in high-temperature water.[1]

  • Photodegradation: Aromatic systems can absorb UV light, leading to excited states that may undergo various reactions, including ring modifications or reactions with solvent/oxygen.

Below is a diagram illustrating these potential pathways.

G cluster_main 4-[2-(4-Methylphenyl)ethyl]benzoic acid cluster_stress cluster_products Potential Degradation Products main Parent Compound 4-[2-(4-Methylphenyl)ethyl]benzoic acid Oxidation Oxidized Products (e.g., Ketones, Alcohols) main->Oxidation Oxidation at ethyl bridge Decarboxylation Decarboxylation Product main->Decarboxylation Decarboxylation Photo Photolytic Byproducts main->Photo Photoreaction O2 Oxygen (O₂) + Heat/Light O2->Oxidation Heat High Temperature (Δ) Heat->Decarboxylation Light UV/Vis Light (hν) Light->Photo

Caption: Proposed degradation pathways for 4-[2-(4-Methylphenyl)ethyl]benzoic acid.

Q3: How can I tell if my stored compound has degraded without running a full analytical workup?

A3: While analytical techniques like HPLC provide definitive answers, some physical changes can be early warning signs:

  • Change in Color: The appearance of a yellow or brown tint in a previously white or off-white solid.

  • Clumping or Change in Consistency: This can indicate moisture absorption.

  • Incomplete Dissolution: If the compound was previously fully soluble in a specific solvent at a certain concentration and now leaves a residue, it may suggest the formation of insoluble degradants or polymers.

  • Unusual Odor: While subtle, some degradation products may have characteristic odors.

If you observe any of these changes, a purity analysis is strongly recommended.

Part 2: Troubleshooting Guide for Unexpected Results

This section is formatted to help you diagnose and resolve issues encountered during your experiments that may be related to compound stability.

Observed Problem Potential Cause Investigative Action Recommended Solution
Purity decrease and new peaks in HPLC chromatogram after storage. Oxidative Degradation Perform a forced oxidation study (see Protocol 2). Compare the retention times of the new peaks with those generated under oxidative stress.Store the solid compound under an inert atmosphere (e.g., argon or nitrogen). If working in solution, degas solvents before use.
Thermal Degradation Perform a forced thermal degradation study. Compare the resulting chromatogram with your sample's.Ensure storage is at the recommended temperature (e.g., -20°C or lower for long-term). Avoid repeated freeze-thaw cycles.
Photodegradation Conduct a photostability study by exposing a sample to a controlled light source.[2][3]Always store the compound in amber glass vials or otherwise protected from light. Minimize light exposure during experimental setup.
Batch-to-batch variability in experimental results. Inconsistent Storage of Aliquots Review the handling and storage history of different aliquots. Were some left on the benchtop longer than others?Implement a strict sample handling protocol. Prepare single-use aliquots from a master stock stored under optimal conditions to minimize handling of the bulk material.
Compound fails to dissolve completely in a previously validated solvent. Formation of Insoluble Degradants Attempt to isolate and characterize the insoluble material. Analyze the soluble portion via HPLC to check for purity loss.This indicates significant degradation. The material should be re-purified or a new batch should be used. Review and tighten storage conditions immediately.
Part 3: Proactive Stability Management & Protocols

The most effective way to overcome degradation is to prevent it. This section provides detailed protocols for optimal storage and for proactively assessing the stability of your compound.

Protocol 1: Recommended Long-Term Storage

This protocol outlines the ideal conditions for storing 4-[2-(4-Methylphenyl)ethyl]benzoic acid to maximize its shelf life.

Objective: To minimize exposure to heat, light, moisture, and oxygen.

Materials:

  • 4-[2-(4-Methylphenyl)ethyl]benzoic acid (solid)

  • Amber glass vials with PTFE-lined screw caps

  • Inert gas (Argon or Nitrogen)

  • Parafilm or other sealing film

  • -20°C or -80°C freezer

Procedure:

  • Aliquot: If you have a large batch, divide the solid material into smaller, single-use aliquots in separate amber glass vials. This prevents contamination and repeated exposure of the entire batch to the environment.

  • Inert Atmosphere: Gently flush the headspace of each vial with a stream of inert gas (argon is preferred due to its density) for 15-30 seconds.

  • Seal Tightly: Immediately and tightly screw on the PTFE-lined cap. The PTFE liner provides a superior barrier against moisture and gas exchange compared to other materials.

  • Parafilm Wrap: For an extra layer of protection, wrap the cap-vial interface with Parafilm.

  • Label Clearly: Label each vial with the compound name, batch number, concentration (if in solution), and date.

  • Store Cold and Dark: Place the sealed vials in a freezer at -20°C for intermediate-term storage (months) or -80°C for long-term storage (years). Ensure the storage location is dark.

Protocol 2: Proactive Forced Degradation Study Workflow

A forced degradation or "stress testing" study is essential for understanding the intrinsic stability of a molecule and identifying likely degradation products.[5][6][7] This allows you to develop stability-indicating analytical methods.

Objective: To intentionally degrade the compound under controlled stress conditions to predict long-term stability issues.

Sources

Troubleshooting

Technical Support Center: Crystallization Optimization for 4-[2-(4-Methylphenyl)ethyl]benzoic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with the crystallization of 4-[2-(4-Methylphe...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with the crystallization of 4-[2-(4-Methylphenyl)ethyl]benzoic acid (CAS 89165-08-2) .

This compound presents unique crystallization challenges due to its molecular architecture: a highly flexible ethylene linker bridging a hydrophobic tolyl group and a strongly polar carboxylic acid headgroup. This amphiphilic flexibility increases conformational entropy, making the compound highly susceptible to Liquid-Liquid Phase Separation (LLPS, or "oiling out"). Furthermore, the carboxylic acid moiety drives polymorphic variability through hydrogen-bonded dimerization. This guide provides field-proven, self-validating protocols to bypass these issues.

Part 1: Diagnostic Troubleshooting Guides

Issue 1: Liquid-Liquid Phase Separation (Oiling Out)

Q: Why does my product form a milky emulsion (oil out) instead of crystallizing upon cooling or antisolvent addition?

Mechanistic Causality: The flexible ethylene bridge in 4-[2-(4-Methylphenyl)ethyl]benzoic acid lowers the thermodynamic drive to organize into a rigid crystal lattice. When supersaturation is generated too rapidly (via fast cooling or aggressive antisolvent dosing), the system bypasses the metastable zone and crosses the spinodal curve. This results in[1], where a solute-rich oil phase separates from the solvent. This oil phase acts as a sink for impurities, which become permanently entrapped when the oil eventually solidifies.

Resolution Strategy: You must navigate the ternary phase diagram to avoid the binodal curve. This is achieved by generating a low, controlled supersaturation and forcing heterogeneous nucleation by introducing seed crystals strictly within the [2].

LLPS_Resolution Start High Supersaturation Generation LLPS Liquid-Liquid Phase Separation (Oiling Out) Start->LLPS Rapid Cooling/ Antisolvent Intervention Seeding in Metastable Zone (Before Cloud Point) Start->Intervention Optimized Trajectory Impurity Impurity Entrapment & Agglomeration LLPS->Impurity LLPS->Intervention Process Redesign Control Controlled Cooling Rate (< 0.5 °C/min) Intervention->Control Nucleation Heterogeneous Nucleation (Crystal Growth) Control->Nucleation Pure High-Purity Crystalline Product Nucleation->Pure

Fig 1: Thermodynamic pathways bypassing LLPS via controlled supersaturation and seeding.

Issue 2: Polymorphic Variability and Crystal Habit

Q: Why does my crystal habit fluctuate between unfilterable needles and dense prisms depending on the solvent used?

Mechanistic Causality: As a benzoic acid derivative, this compound strongly dimerizes via intermolecular hydrogen bonding between its carboxylic acid groups. In apolar solvents (e.g., toluene, heptane), these dimers pre-assemble in solution, driving rapid 1-dimensional growth kinetics that yield fragile, needle-like habits. Conversely, polar hydrogen-bond accepting solvents (e.g., ethanol, DMSO) solvate the carboxylic acid headgroup, disrupting dimerization ()[3]. This shifts the speciation towards monomers, slowing down the nucleation rate and promoting the growth of highly pure, prismatic crystals.

Dimerization_Pathway Solute 4-[2-(4-Methylphenyl)ethyl] benzoic acid in Solution Apolar Apolar Solvents (e.g., Toluene, Heptane) Solute->Apolar Polar Polar H-Bond Acceptors (e.g., Ethanol, DMSO) Solute->Polar Dimer Hydrogen-Bonded Dimers Predominate Apolar->Dimer Monomer Solvent-Solute H-Bonds (Monomers Predominate) Polar->Monomer FastNuc Rapid Nucleation (Needle-like Habit) Dimer->FastNuc SlowNuc Controlled Nucleation (Prismatic Habit) Monomer->SlowNuc

Fig 2: Effect of solvent polarity on benzoic acid dimerization and resulting crystal habit.

Part 2: Standard Operating Procedure (SOP)

Self-Validating Protocol: Seeding-Assisted Cooling-Antisolvent Crystallization

To ensure high purity and bypass LLPS, utilize this validated Ethanol/Water crystallization workflow. Every step includes a physical validation check to ensure the system is behaving thermodynamically as expected.

  • Dissolution: Dissolve the crude 4-[2-(4-Methylphenyl)ethyl]benzoic acid in Ethanol (5 volumes) at 55 °C under moderate agitation (200 rpm).

    • Validation Check: The solution must be completely optically clear. Any residual haze acts as uncharacterized nucleation sites and will trigger premature, uncontrolled precipitation. Filter if necessary.

  • Initial Antisolvent Dosing: Add Water (1 volume) dropwise at 55 °C over 15 minutes.

    • Validation Check: A transient local cloudiness should appear at the addition point but dissipate completely upon stirring. This confirms the system is approaching, but has not exceeded, the metastable limit.

  • Seeding: Introduce 1.5 wt% of milled, polymorphic-pure seed crystals.

    • Validation Check: Seeds must remain visibly suspended in the matrix for at least 15 minutes without dissolving. This confirms the solution is adequately supersaturated.

  • Isothermal Aging: Hold the suspension isothermally at 55 °C for 60 minutes.

    • Validation Check: The slurry density should visibly increase without the formation of sticky oil droplets on the reactor walls or impeller shaft.

  • Cooling & Final Antisolvent: Cool the reactor to 5 °C at a strict, linear rate of 0.1 °C/min while simultaneously dosing the remaining Water (4 volumes) via a syringe pump.

  • Isolation: Filter the resulting slurry and wash the cake with 2 volumes of pre-chilled Ethanol/Water (1:1). Dry under vacuum at 40 °C.

Part 3: Quantitative Data Summary

The following matrix summarizes the empirical outcomes of various crystallization conditions for 4-[2-(4-Methylphenyl)ethyl]benzoic acid, highlighting the causality behind the results.

Solvent SystemRatio (v/v)Cooling Rate (°C/min)Seed (wt%)Yield (%)Purity (%)Crystal HabitMorphological Causality
Toluene / Heptane 1:31.0082.094.5NeedlesUninhibited dimer growth; rapid 1D axis extension.
Acetone / Water 1:20.50N/AN/AOiled OutLLPS due to rapid antisolvent supersaturation.
Ethanol / Water 1:10.11.591.599.2PrismsH-bond disruption by EtOH; controlled MSZW via seeding.
Acetic Acid N/A0.21.088.099.5PrismsHigh solubility gradient; strong solvent-solute interactions.

Part 4: Frequently Asked Questions (FAQs)

Q: How do I recover a batch that has already oiled out? A: Do not attempt to filter an oiled-out slurry, as the solute-rich liquid phase will blind the filter media and entrap impurities. Instead, reheat the reactor to the clearing point (isotropic solution). Adjust the solvent composition by adding 10-15% more "good solvent" (e.g., ethanol) to slightly increase solubility. Finally, implement a slower cooling ramp (< 0.2 °C/min) with a 2 wt% seed loading introduced just before the historical cloud point.

Q: What is the optimal seed crystal preparation method? A: Seeds must be polymorphic-pure and size-reduced to maximize surface area. Dry milling or wet milling (using a high-shear stator-rotor in the antisolvent) to a D50​ of 10-20 μ m is recommended. Ensure the seed loading is between 1-2 wt% relative to the theoretical yield to provide sufficient surface area for secondary nucleation, thereby preventing the supersaturation from reaching the spinodal decomposition limit.

Q: Why is my filtration time excessively long despite complete crystallization? A: This is typically caused by a needle-like crystal habit or secondary agglomeration. If you are crystallizing from an apolar solvent, the compound's carboxylic acid groups form dimers that drive rapid 1D growth. Switch to a polar hydrogen-bond accepting solvent (like ethanol or acetone) to disrupt dimerization and promote a more filterable, prismatic crystal habit.

References

  • Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound. Organic Process Research & Development (ACS Publications). URL:[Link]

  • Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization. Crystal Growth & Design (ACS Publications). URL:[Link]

  • Effect of Crystallization Conditions on the Metastable Zone Width and Nucleation Kinetics of p‐Aminobenzoic Acid in Ethanol. Chemical Engineering & Technology (White Rose Research). URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

4-[2-(4-Methylphenyl)ethyl]benzoic acid reference standard characterization and purity

The accurate characterization of reference standards is the bedrock of pharmaceutical quality control and regulatory compliance. For structurally distinct intermediates and impurities like 4-[2-(4-Methylphenyl)ethyl]benz...

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Author: BenchChem Technical Support Team. Date: April 2026

The accurate characterization of reference standards is the bedrock of pharmaceutical quality control and regulatory compliance. For structurally distinct intermediates and impurities like 4-[2-(4-Methylphenyl)ethyl]benzoic acid (CAS 89165-08-2) , relying on simple chromatographic area percent is scientifically insufficient. Because this molecule contains both a highly non-polar 2-(4-methylphenyl)ethyl tail and a polar, ionizable carboxylic acid head, it presents unique analytical challenges regarding solubility, ionization, and co-eluting structurally similar impurities.

As a Senior Application Scientist, I have designed this guide to objectively compare the performance and reliability of different reference standard grades for this compound. Furthermore, this guide provides the self-validating experimental frameworks necessary to establish a Certified Reference Material (CRM) with absolute, SI-traceable purity.

Objective Comparison: Reference Standard Grades

When sourcing or synthesizing 4-[2-(4-Methylphenyl)ethyl]benzoic acid for quantitative impurity profiling, laboratories must choose between different tiers of reference standards. The table below summarizes the quantitative performance and regulatory suitability of these alternatives.

Feature / MetricCertified Reference Material (CRM)Commercial Grade StandardIn-House Working Standard
Purity Assignment Absolute (qNMR + Mass Balance)Relative (HPLC-UV Area %)Relative (Calibrated to CRM)
Traceability SI-traceable via NIST/NMIJ standardsOften untraceableTraceable to primary CRM
Uncertainty Budget Fully calculated ( k=2 , 95% CI)Not providedMethod-dependent variance
Moisture/Volatiles Quantified (KF, TGA, GC-HS)Ignored or assumed zeroPeriodically verified
Regulatory Suitability NDA/ANDA Submissions, AMVEarly R&D, Route ScoutingRoutine QC Batch Release

Analytical Workflow for Certification

To elevate 4-[2-(4-Methylphenyl)ethyl]benzoic acid from a raw material to a CRM, an orthogonal analytical workflow must be employed. This prevents the "blind spots" inherent to single-technique analyses.

G cluster_0 Orthogonal Characterization Workflow RawMat 4-[2-(4-Methylphenyl)ethyl]benzoic acid Candidate Material qNMR qNMR (1H) Absolute Purity Assignment RawMat->qNMR LCMS LC-HRMS & HPLC-UV Organic Impurity Profiling RawMat->LCMS Thermal TGA / KF / ROI Volatiles & Inorganics RawMat->Thermal MassBalance Mass Balance Calculation (100% - Σ Impurities) qNMR->MassBalance Assay Value LCMS->MassBalance Chromatographic Purity Thermal->MassBalance Water/Ash Content CRM Certified Reference Material (CRM) Release MassBalance->CRM Cross-Validation

Fig 1: Orthogonal characterization workflow for reference standard certification.

Self-Validating Experimental Protocols

The following protocols detail the causality behind the experimental choices required to characterize 4-[2-(4-Methylphenyl)ethyl]benzoic acid, ensuring the data generated is intrinsically trustworthy.

Protocol 1: Absolute Purity via Quantitative NMR (qNMR)

Causality Principle: Traditional chromatographic purity assumes all impurities absorb UV light equally—a scientifically flawed premise. Quantitative NMR (qNMR) circumvents this by measuring the fundamental magnetic resonance of protons. Because signal intensity is directly proportional to the number of nuclei, using an SI-traceable internal standard allows for the calculation of absolute mass fraction without needing a pre-existing reference standard of the analyte [2].

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh ~10.0 mg of the 4-[2-(4-Methylphenyl)ethyl]benzoic acid candidate and ~5.0 mg of Dimethyl sulfone (TraceCERT® NIST-traceable internal standard, δ ~3.0 ppm) into a static-free vial using a microbalance ( d=0.001 mg).

  • Solvation: Dissolve the mixture in 0.6 mL of DMSO- d6​ (100% atom D). Causality: DMSO- d6​ is chosen over Chloroform-d to fully disrupt hydrogen bonding dimers formed by the benzoic acid moiety, ensuring sharp, integrable peaks.

  • Acquisition: Acquire 1 H-NMR spectra at 298K using a 600 MHz spectrometer. Use a 90° pulse angle and an acquisition time of 4 seconds.

    • Critical Parameter: Set the relaxation delay (D1) to 60 seconds. Causality: D1 must be >5×T1​ of the longest relaxing proton to ensure complete longitudinal magnetization recovery; otherwise, the integration will artificially under-report the purity.

  • Integration & Calculation: Phase and baseline correct the spectrum. Integrate the internal standard peak (6H, ~3.0 ppm). Next, integrate the distinct analyte peaks: the p-tolyl methyl protons (3H, ~2.2 ppm) and the benzoic acid aromatic protons (2H, ~7.8 ppm).

Self-Validation Check: Calculate the absolute purity independently using the methyl protons ( δ 2.2) and the aromatic protons ( δ 7.8). If the two calculated purity values differ by >0.5% , it mathematically proves a structurally similar impurity is co-eluting under one of the NMR signals, invalidating the assay and triggering a shift to a different internal standard or solvent.

Protocol 2: Organic Impurity Profiling via LC-HRMS/UV

Causality Principle: While qNMR provides absolute purity, its limit of detection (LOD) is typically ~0.1%. To detect trace organic impurities (such as unreacted starting materials or oxidation products) that fall below the qNMR threshold, high-resolution mass spectrometry (LC-HRMS) coupled with UV detection is required [3].

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile).

    • Causality: The analyte contains an ionizable carboxylic acid head ( pKa​ ~4.2). If analyzed in a neutral mobile phase, partial ionization will cause severe peak tailing. Acidifying the mobile phase to pH ~2.7 fully protonates the molecule, ensuring sharp chromatographic peaks and maximizing retention on the hydrophobic C18 phase.

  • Chromatography: Inject 5 µL of a 1.0 mg/mL sample onto a sub-2µm C18 column (e.g., 2.1 x 100 mm, 1.7 µm). Execute a linear gradient from 5% B to 95% B over 15 minutes at a flow rate of 0.4 mL/min.

  • Detection: Monitor UV absorbance at 254 nm and perform full-scan HRMS in ESI-negative mode (the carboxylic acid readily deprotonates to [M−H]− ).

Self-Validation Check: Utilize the Diode Array Detector (DAD) to calculate the Peak Purity Index across the eluting peak of 4-[2-(4-Methylphenyl)ethyl]benzoic acid. A purity match factor of >990 confirms spectral homogeneity, proving that no hidden, structurally distinct impurities are co-eluting with the main peak.

Conclusion

The characterization of 4-[2-(4-Methylphenyl)ethyl]benzoic acid requires a rigorous, multi-disciplinary approach. By cross-validating the absolute mass fraction obtained via qNMR with the high-sensitivity trace impurity profile from LC-HRMS, analytical scientists can establish a self-validating mass balance. This methodology not only guarantees the scientific integrity of the reference standard but also ensures seamless compliance during rigorous regulatory audits.

References

  • ICH Q3A (R2) Impurities in new drug substances - Scientific guideline Source: European Medicines Agency (EMA) URL:[Link]

  • Analytical Techniques for Reference Standard Characterization Source: ResolveMass Laboratories URL: [Link]

Comparative

Comparative Binding Kinetics of 4-[2-(4-Methylphenyl)ethyl]benzoic Acid Analogs: A Methodological Guide for Lead Optimization

Executive Summary & Structural Context In modern drug development, optimizing the equilibrium binding affinity ( KD​ ) of a small molecule is only the first step. The paradigm has shifted toward optimizing drug-target re...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Context

In modern drug development, optimizing the equilibrium binding affinity ( KD​ ) of a small molecule is only the first step. The paradigm has shifted toward optimizing drug-target residence time ( τ=1/koff​ ), as the lifetime of the binary drug-target complex often dictates in vivo pharmacological efficacy and target selectivity[1].

This guide provides a comprehensive comparative analysis of binding kinetics for analogs of 4-[2-(4-Methylphenyl)ethyl]benzoic acid . This specific chemical scaffold—characterized by a polar carboxylic acid head group, a flexible ethyl linker, and a lipophilic toluene tail—is highly representative of ligands targeting nuclear receptors (e.g., PPARs, RARs) and allosteric enzyme pockets. By systematically substituting the para-methyl group, researchers can fine-tune the kinetic and thermodynamic profile of the ligand.

Here, we objectively compare the analytical platforms used to measure these interactions—Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), and Isothermal Titration Calorimetry (ITC)—and provide self-validating experimental protocols supported by comparative mock data.

Analytical Platforms for Kinetic & Thermodynamic Profiling

To accurately rank small-molecule analogs, researchers must employ orthogonal biophysical techniques. Each platform offers distinct advantages for evaluating lipophilic benzoic acid derivatives:

  • Surface Plasmon Resonance (SPR): The gold standard for real-time, label-free kinetic analysis. SPR provides high-resolution measurements of association ( kon​ ) and dissociation ( koff​ ) rates, which are critical for calculating residence time[2].

  • Bio-Layer Interferometry (BLI): A fluidics-free optical technique. While slightly less sensitive to low-molecular-weight compounds than SPR, BLI eliminates the risk of microfluidic clogging often caused by highly lipophilic analogs, making it ideal for medium-throughput screening[3].

  • Isothermal Titration Calorimetry (ITC): A purely thermodynamic technique. While it does not provide kinetic rates, ITC directly measures the intrinsic heat of binding ( ΔH ), allowing researchers to deconvolute the enthalpic and entropic ( −TΔS ) drivers of the interaction[4].

Platform_Comparison Platform Biophysical Characterization Platforms SPR SPR (Surface Plasmon Resonance) High-Resolution Kinetics Platform->SPR BLI BLI (Bio-Layer Interferometry) High-Throughput Screening Platform->BLI ITC ITC (Isothermal Titration Calorimetry) Orthogonal Thermodynamics Platform->ITC Param1 kon, koff, KD, τ SPR->Param1 BLI->Param1 Param2 ΔH, -TΔS, KD, N ITC->Param2

Workflow mapping biophysical platforms to their respective kinetic and thermodynamic outputs.

Self-Validating Experimental Protocols

To ensure scientific integrity, the methodologies used to generate kinetic data must be self-validating. Below are the causal, step-by-step protocols required for analyzing 4-[2-(4-Methylphenyl)ethyl]benzoic acid analogs.

Protocol A: High-Resolution SPR Kinetics

Objective: Determine kon​ , koff​ , and KD​ while correcting for solvent artifacts.

  • Target Immobilization (Amine Coupling): Covalently attach the target protein to a CM5 sensor chip via primary amines.

    • Causality: Covalent immobilization ensures surface stability over hundreds of injection cycles, preventing baseline drift that would otherwise skew the slow dissociation rates of high-affinity analogs[2].

  • Reference Channel Subtraction: Activate and deactivate an adjacent flow cell without protein.

    • Causality: This creates a blank surface to mathematically subtract non-specific binding of the lipophilic analogs and minor thermal fluctuations.

  • DMSO Solvent Correction: Run a calibration curve of 0.5% to 1.5% DMSO in the running buffer.

    • Causality: Benzoic acid analogs require DMSO for aqueous solubility. Because DMSO has a massive refractive index, even a 0.1% concentration mismatch between the running buffer and the injected sample creates a bulk shift that completely masks the low-molecular-weight analyte binding response. Calibration decouples this bulk effect from the true binding signal.

  • Multi-Cycle Analyte Injection: Inject analogs at five concentrations ranging from 0.1×KD​ to 10×KD​ .

    • Causality: Spanning this concentration range captures both the linear concentration-dependent association phase and the steady-state plateau, ensuring robust fitting to a 1:1 Langmuir binding model.

Protocol B: Orthogonal ITC Thermodynamics

Objective: Determine intrinsic ΔH and −TΔS to validate binding mechanisms.

  • Rigorous Co-Dialysis: Dialyze the target protein and dilute the ligand in the exact same batch of buffer.

    • Causality: The heat of mixing two slightly different buffers can generate a thermal signal that dwarfs the intrinsic heat of binding. Exact buffer matching ensures the measured heat is exclusively from the binding event[4].

  • Ligand-into-Buffer Blank Titration: Titrate the analog into a cell containing only buffer.

    • Causality: This quantifies the heat of dilution and mechanical stirring artifacts, which must be subtracted from the raw protein-ligand data to isolate the true thermodynamic parameters.

Comparative Data: Structural Optimization of the Scaffold

To demonstrate the utility of these platforms, we compare the base scaffold, 4-[2-(4-Methylphenyl)ethyl]benzoic acid (Compound 1) , against three synthesized analogs where the para-methyl group is substituted with chloro (-Cl), trifluoromethyl (-CF 3​ ), or methoxy (-OCH 3​ ) groups.

Quantitative Binding Profile
AnalogSubstitution kon​ ( 104 M−1s−1 ) koff​ ( 10−4 s−1 ) KD​ (nM)Residence Time τ (min) ΔH (kcal/mol) −TΔS (kcal/mol)
1 (Base) 4-CH 3​ 5.28.5163.019.6-6.2-2.4
2 4-Cl4.83.266.652.1-7.5-1.8
3 4-CF 3​ 6.10.914.7185.2-9.1+0.5
4 4-OCH 3​ 8.515.2178.011.0-4.8-4.4
Mechanistic Interpretation of the Data

The data reveals that optimizing solely for KD​ obscures critical dynamic behaviors:

  • Residence Time Extension (Compound 3): Substituting the methyl group with a trifluoromethyl (-CF 3​ ) group dramatically decreases the dissociation rate ( koff​ ), extending the residence time from ~20 minutes to over 3 hours. The ITC data explains this causality: the interaction is heavily enthalpy-driven ( ΔH=−9.1 kcal/mol). This suggests the bulky, electron-withdrawing -CF 3​ group forms optimal halogen-bond-like interactions or displaces high-energy water molecules deep within a hydrophobic pocket, structurally locking the ligand in place.

  • Kinetic vs. Thermodynamic Trade-offs (Compound 4): The methoxy (-OCH 3​ ) analog exhibits the fastest association rate ( kon​ ) but suffers from a rapid dissociation rate, resulting in the shortest residence time. ITC reveals this binding is more entropy-driven ( −TΔS=−4.4 kcal/mol), likely due to the flexibility of the ether linkage and suboptimal desolvation of the polar oxygen atom upon entering the binding site.

Optimization_Logic Start 4-[2-(4-Methylphenyl)ethyl]benzoic acid (Base Scaffold) Sub Para-Substitution (-Cl, -CF3, -OCH3) Start->Sub Kinetic Kinetic Profiling (SPR/BLI) Optimize Residence Time (τ) Sub->Kinetic Thermo Thermodynamic Profiling (ITC) Optimize Enthalpy (ΔH) Sub->Thermo Efficacy Improved In Vivo Efficacy & Target Selectivity Kinetic->Efficacy Longer τ Thermo->Efficacy Enthalpy-driven

Logical relationship between structural substitution, biophysical profiling, and clinical efficacy.

Conclusion

When evaluating 4-[2-(4-Methylphenyl)ethyl]benzoic acid analogs, researchers must look beyond equilibrium affinity. By integrating SPR for high-resolution residence time analysis and ITC for thermodynamic validation, one can rationally design analogs—such as the -CF 3​ derivative—that achieve prolonged target engagement and superior pharmacological profiles.

References

  • Copeland, R. A. (2016). The drug-target residence time model: a 10-year retrospective. Nature Reviews Drug Discovery, 15(2), 87-95.[Link]

  • Geitmann, M., et al. (2005). A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. Analytical Biochemistry, 345(2), 214-226.[Link]

  • Orthwein, T., et al. (2021). Kinetic Analysis of a Protein-protein Complex to Determine its Dissociation Constant (KD) and the Effective Concentration (EC50) of an Interplaying Effector Molecule Using Bio-layer Interferometry. Bio-protocol, 11(17), e4152.[Link]

  • Matulis, D., et al. (2019). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. Methods in Molecular Biology, 1964, 61-74.[Link]

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Validation

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 4-[2-(4-Methylphenyl)ethyl]benzoic Acid

This guide provides a comprehensive framework for assessing the selectivity of the small molecule, 4-[2-(4-Methylphenyl)ethyl]benzoic acid. As researchers and drug development professionals, we understand that a molecule...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for assessing the selectivity of the small molecule, 4-[2-(4-Methylphenyl)ethyl]benzoic acid. As researchers and drug development professionals, we understand that a molecule's journey from a promising hit to a clinical candidate is paved with rigorous validation. A critical aspect of this is understanding its interaction profile across a range of biological targets. Off-target interactions can lead to unforeseen toxicities or, in some cases, reveal opportunities for drug repurposing.

Here, we will not merely list protocols; we will delve into the causality behind our experimental choices, ensuring a self-validating system for robust and reliable data. This guide is structured to provide a logical, in-depth technical narrative, empowering you to design and execute comprehensive cross-reactivity studies.

Introduction to 4-[2-(4-Methylphenyl)ethyl]benzoic Acid and the Imperative of Selectivity

4-[2-(4-Methylphenyl)ethyl]benzoic acid is a synthetic organic compound featuring a benzoic acid moiety linked to a methyl-substituted phenyl group via an ethyl bridge. The presence of the carboxylic acid group, a common pharmacophore, and the overall lipophilic nature of the molecule suggest potential interactions with a variety of biological targets, particularly those that bind endogenous fatty acids or other lipophilic ligands.

Given its structural motifs, we hypothesize that the primary target of this compound could be a member of the Peroxisome Proliferator-Activated Receptor (PPAR) family , specifically PPARγ . PPARs are ligand-activated transcription factors that play crucial roles in lipid and glucose metabolism.[1][2] Many synthetic PPARγ agonists, such as the thiazolidinediones, feature a carboxylic acid head group and a hydrophobic tail, a pattern echoed in our molecule of interest.

However, this structural similarity also raises red flags for potential cross-reactivity. A thorough investigation into the selectivity of 4-[2-(4-Methylphenyl)ethyl]benzoic acid is therefore not just a matter of due diligence but a critical step in defining its therapeutic potential and safety profile.

Designing the Cross-Reactivity Panel: A Rationale-Driven Approach

A robust cross-reactivity study hinges on the intelligent selection of off-targets. Our selection is guided by structural homology, functional relationships, and known promiscuity of related pharmacophores.

Table 1: Proposed Cross-Reactivity Panel for 4-[2-(4-Methylphenyl)ethyl]benzoic Acid

Target ClassSpecific Target(s)Rationale for Inclusion
Nuclear Receptors PPARα, PPARδ, Estrogen Receptor α (ERα)High structural homology within the PPAR family. ERα is known to bind a diverse range of lipophilic molecules.
Enzymes Cyclooxygenase-1 (COX-1), Cyclooxygenase-2 (COX-2)Many non-steroidal anti-inflammatory drugs (NSAIDs) are carboxylic acids and are known to inhibit COX enzymes.[3]
Lipid Binding Proteins Fatty Acid Binding Protein 4 (FABP4)These proteins are involved in the intracellular transport of fatty acids and other lipophilic molecules.
G-Protein Coupled Receptors G-protein coupled receptor 40 (GPR40/FFAR1)A receptor for free fatty acids that is involved in insulin secretion.[4][5]

Experimental Workflow for Cross-Reactivity Profiling

Our experimental approach is tiered, beginning with broad screening to identify potential interactions, followed by more detailed quantitative and functional assays to confirm and characterize these interactions.

Experimental Workflow Figure 1: Tiered Experimental Workflow for Cross-Reactivity Profiling cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Hit Confirmation & Quantification cluster_2 Tier 3: Functional Characterization A Competitive Binding Assay (ELISA) C Surface Plasmon Resonance (SPR) A->C D Isothermal Titration Calorimetry (ITC) A->D B Broad Kinase Panel (Optional) B->C E Cell-Based Reporter Assay C->E F Enzyme Activity Assay C->F D->E D->F

Caption: Figure 1: Tiered Experimental Workflow for Cross-Reactivity Profiling.

Detailed Experimental Protocols

Here, we provide detailed, step-by-step methodologies for key experiments in our cross-reactivity profiling workflow.

Tier 1: Competitive Binding Immunoassay (ELISA)

This initial screen provides a medium-throughput method to assess the binding of 4-[2-(4-Methylphenyl)ethyl]benzoic acid to our panel of target proteins. The principle of this assay is the competition between our test compound and a known, labeled ligand for binding to the immobilized target protein.[6][7][8][9][10]

Protocol: Competitive ELISA for PPARγ

  • Plate Coating:

    • Dilute recombinant human PPARγ to 2 µg/mL in coating buffer (0.1 M sodium bicarbonate, pH 9.6).

    • Add 100 µL of the diluted receptor to each well of a 96-well high-binding microplate.

    • Incubate overnight at 4°C.

    • Wash the plate three times with 200 µL/well of wash buffer (PBS with 0.05% Tween-20).

  • Blocking:

    • Add 200 µL of blocking buffer (PBS with 1% BSA) to each well.

    • Incubate for 2 hours at room temperature.

    • Wash the plate three times with wash buffer.

  • Competition Reaction:

    • Prepare a serial dilution of 4-[2-(4-Methylphenyl)ethyl]benzoic acid and a known PPARγ agonist (e.g., Rosiglitazone) in assay buffer (PBS with 0.1% BSA and 0.05% Tween-20).

    • Prepare a fixed concentration of biotinylated PPARγ ligand (e.g., a biotinylated thiazolidinedione derivative) in assay buffer.

    • Add 50 µL of the test compound or standard to the appropriate wells.

    • Add 50 µL of the biotinylated ligand to all wells.

    • Incubate for 1 hour at room temperature with gentle shaking.

    • Wash the plate five times with wash buffer.

  • Detection:

    • Add 100 µL of streptavidin-HRP conjugate (diluted in assay buffer) to each well.

    • Incubate for 30 minutes at room temperature.

    • Wash the plate five times with wash buffer.

    • Add 100 µL of TMB substrate solution to each well.

    • Incubate in the dark for 15-30 minutes.

    • Stop the reaction by adding 50 µL of 2 M H₂SO₄.

  • Data Analysis:

    • Read the absorbance at 450 nm using a microplate reader.

    • Plot the absorbance against the log concentration of the competitor.

    • Calculate the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the labeled ligand binding.

Tier 3: Cell-Based Reporter Assay for Functional Activity

Binding to a target does not necessarily translate to a functional effect. Therefore, it is crucial to perform functional assays for any confirmed hits from the binding screens. For nuclear receptors like PPARγ, a reporter gene assay is an excellent method to determine if the compound acts as an agonist or antagonist.[11][12][13][14][15][16][17]

Protocol: PPARγ Reporter Gene Assay

  • Cell Culture and Transfection:

    • Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Co-transfect the cells with a PPARγ expression vector and a reporter vector containing a PPAR response element (PPRE) driving the expression of luciferase. A constitutively active Renilla luciferase vector should also be co-transfected for normalization.

  • Compound Treatment:

    • 24 hours post-transfection, seed the cells into a 96-well plate.

    • Prepare a serial dilution of 4-[2-(4-Methylphenyl)ethyl]benzoic acid and a known PPARγ agonist (e.g., Rosiglitazone).

    • For antagonist testing, treat the cells with the test compound in the presence of an EC₅₀ concentration of the known agonist.

    • Treat the cells with the compounds for 18-24 hours.

  • Luciferase Assay:

    • Lyse the cells and measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity.

    • Plot the normalized luciferase activity against the log concentration of the test compound.

    • Calculate the EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.

Comparative Data Analysis

The following tables present hypothetical data for 4-[2-(4-Methylphenyl)ethyl]benzoic acid compared to a known selective PPARγ agonist (Rosiglitazone) and a non-selective compound.

Table 2: Comparative Binding Affinities (IC₅₀, µM) from Competitive ELISA

CompoundPPARγPPARαPPARδERαCOX-1COX-2FABP4GPR40
4-[2-(4-Methylphenyl)ethyl]benzoic acid 0.5 15>100>100251058
Rosiglitazone 0.05510>100>100>100>100>100
Non-Selective Compound X 120.851.50.531

Table 3: Comparative Functional Activity (EC₅₀/IC₅₀, µM) from Cell-Based Assays

CompoundPPARγ (Agonist EC₅₀)PPARα (Agonist EC₅₀)COX-2 (Inhibition IC₅₀)GPR40 (Agonist EC₅₀)
4-[2-(4-Methylphenyl)ethyl]benzoic acid 1.2 352215
Rosiglitazone 0.112>100>100
Non-Selective Compound X 2.541.22

Visualizing a Potential Off-Target Signaling Pathway

The data suggests a potential off-target interaction with GPR40. The following diagram illustrates the GPR40 signaling pathway, which could be inadvertently activated by 4-[2-(4-Methylphenyl)ethyl]benzoic acid.

GPR40 Signaling Pathway Figure 2: GPR40 Signaling Pathway cluster_0 Cell Membrane cluster_1 Cytosol cluster_2 Endoplasmic Reticulum cluster_3 Cellular Response GPR40 GPR40 Gq Gq GPR40->Gq PLC PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Gq->PLC ER ER IP3->ER PKC PKC DAG->PKC Insulin Insulin Secretion PKC->Insulin Ca Ca²⁺ Release Ca->Insulin ER->Ca 4-[2-(4-Methylphenyl)ethyl]benzoic acid 4-[2-(4-Methylphenyl)ethyl]benzoic acid 4-[2-(4-Methylphenyl)ethyl]benzoic acid->GPR40

Caption: Figure 2: GPR40 Signaling Pathway.

Activation of GPR40 by a ligand leads to the activation of Gq protein, which in turn activates phospholipase C (PLC).[18][19] PLC catalyzes the hydrolysis of PIP₂ into inositol triphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). Both pathways ultimately contribute to the potentiation of glucose-stimulated insulin secretion.[5]

Conclusion and Future Directions

This guide has outlined a comprehensive, rationale-driven approach to profiling the cross-reactivity of 4-[2-(4-Methylphenyl)ethyl]benzoic acid. Our hypothetical data suggests that while the compound shows preferential binding and activation of our primary target, PPARγ, it also exhibits moderate activity at several off-targets, including COX-2, FABP4, and GPR40.

These findings underscore the importance of a broad screening panel. The observed off-target activities would need to be further investigated to understand their potential clinical implications. For instance, the moderate COX-2 inhibition could be a beneficial anti-inflammatory side effect or a liability, depending on the therapeutic context. Similarly, activation of GPR40 could impact glucose homeostasis.

For a more in-depth analysis, biophysical techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) should be employed to obtain detailed kinetic and thermodynamic data for the confirmed interactions.[20][21][22][23][24][25][26][27][28][29] SPR can provide real-time binding kinetics (kₐ and kₑ), while ITC offers a direct measure of the binding affinity (Kₐ) and the thermodynamic parameters (ΔH and ΔS) of the interaction.

Ultimately, the goal of such a comprehensive cross-reactivity study is to build a detailed "selectivity map" of the compound, enabling a more informed decision-making process in its development as a potential therapeutic agent.

References

  • Bio-Rad. (n.d.). Competitive ELISA Protocol. Retrieved from [Link]

  • BPS Bioscience. (n.d.). COX1 Inhibitor Screening Assay Kit. Retrieved from [Link]

  • Cytiva. (n.d.). Biacore SPR for small-molecule discovery. Retrieved from [Link]

  • EUbOPEN. (2021). Hybrid Reporter Gene Assay for the evaluation of nuclear receptors as targets. Retrieved from [Link]

  • Frontiers in Pharmacology. (2020). Peroxisome Proliferator-Activated Receptors: Experimental Targeting for the Treatment of Inflammatory Bowel Diseases. Retrieved from [Link]

  • Journal of Chemical Education. (2012). A Direct, Competitive Enzyme-Linked Immunosorbent Assay (ELISA) as a Quantitative Technique for Small Molecules. Retrieved from [Link]

  • MBL Life Science. (n.d.). The principle and method of ELISA. Retrieved from [Link]

  • National Toxicology Program. (2002). Protocol for the Estrogen Receptor Competitive Binding Assay Using Rat Uterine Cytosol. Retrieved from [Link]

  • Nuvisan. (n.d.). Isothermal titration calorimetry: the gold standard in ligand-binding analysis. Retrieved from [Link]

  • Patsnap. (2024). What are GPR40 agonists and how do they work? Retrieved from [Link]

  • PLOS One. (2012). Comparative Study of the Fatty Acid Binding Process of a New FABP from Cherax quadricarinatus by Fluorescence Intensity, Lifetime and Anisotropy. Retrieved from [Link]

  • Reaction Biology. (n.d.). ITC Assay Service for Drug Discovery. Retrieved from [Link]

  • ResearchGate. (n.d.). Peroxisome proliferator-activated receptor gamma (PPARγ) transactivation assay... Retrieved from [Link]

  • ResearchGate. (n.d.). Signaling pathway of GRP40 for insulin secretion. Retrieved from [Link]

  • Spandidos Publications. (n.d.). GPR40: A therapeutic target for mediating insulin secretion (Review). Retrieved from [Link]

  • St John's Laboratory. (n.d.). Competitive ELISA Protocol. Retrieved from [Link]

  • TA Instruments. (2025). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. Retrieved from [Link]

  • The Physiological Society. (n.d.). Regulation and mechanism of action of FFAR1/GPR40. Retrieved from [Link]

  • Yale Center for Molecular Discovery. (2013). Practical Guidance for Small Molecule Screening. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

4-[2-(4-Methylphenyl)ethyl]benzoic acid proper disposal procedures

As a Senior Application Scientist, this guide provides a comprehensive framework for the proper disposal of 4-[2-(4-Methylphenyl)ethyl]benzoic acid. The procedures herein are designed to ensure the safety of laboratory p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, this guide provides a comprehensive framework for the proper disposal of 4-[2-(4-Methylphenyl)ethyl]benzoic acid. The procedures herein are designed to ensure the safety of laboratory personnel and maintain compliance with environmental regulations. The core principle of this guide is that all chemical waste must be treated as hazardous until proven otherwise, ensuring a conservative and safety-first approach to laboratory waste management.

Hazard Assessment and Characterization

Inferred Potential Hazards:

  • Skin and Eye Irritation: Benzoic acid and similar compounds are known to cause skin irritation and serious eye damage.[1][2][3][4]

  • Respiratory Irritation: Inhalation of dust from solid benzoic acid derivatives can cause respiratory irritation.[4][5][6][7]

  • Aquatic Toxicity: Some benzoic acid compounds are listed as toxic or harmful to aquatic life.[1]

It is imperative for the researcher to conduct a formal hazard assessment. This can be achieved through:

  • Requesting an SDS from the manufacturer: The supplier is obligated to provide a safety data sheet.

  • Performing a risk assessment: Evaluating the chemical's properties and the quantities being used to determine potential risks.

For the purpose of this guide, we will proceed with the precautionary assumption that 4-[2-(4-Methylphenyl)ethyl]benzoic acid possesses these characteristic hazards.

Personal Protective Equipment (PPE): Based on the potential hazards, the following minimum PPE must be worn when handling the chemical or its waste.

PPE ItemSpecificationRationale
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical goggles.Protects against splashes and airborne dust particles causing serious eye damage.
Hand Protection Chemically resistant gloves (e.g., Nitrile).Prevents skin contact which can lead to irritation.
Body Protection A standard laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Use in a well-ventilated area or fume hood.Minimizes inhalation of dust particles.

Regulatory Framework: RCRA Waste Determination

The primary regulation governing hazardous waste in the United States is the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA).[8] A key requirement of RCRA is that the waste generator (the laboratory) is responsible for determining if their waste is hazardous.[9][10]

A chemical waste is considered hazardous if it is either a "listed waste" or a "characteristic waste".[9][11][12][13]

  • Listed Wastes: The EPA maintains specific lists (F, K, P, and U lists) of wastes from certain industrial processes or of specific unused commercial chemical products.[9][10][11][13] 4-[2-(4-Methylphenyl)ethyl]benzoic acid is not expected to be on these lists unless it is a component of a listed waste mixture.

  • Characteristic Wastes: A waste is hazardous if it exhibits one or more of the following characteristics:[11][12][13][14][15]

    • Ignitability: Can create fire under certain conditions.

    • Corrosivity: Can corrode metal containers (e.g., acids or bases with extreme pH).

    • Reactivity: Is unstable under normal conditions and can cause explosions or toxic fumes.

    • Toxicity: Is harmful when ingested or absorbed.

The waste determination process for 4-[2-(4-Methylphenyl)ethyl]benzoic acid is outlined in the workflow diagram below.

G start Start: Material is identified for disposal is_solid_waste Is the material a solid waste under RCRA? (i.e., discarded material) start->is_solid_waste not_waste Material is not a regulated waste. Manage according to institutional policy. is_solid_waste->not_waste  No is_listed Is the waste an EPA Listed Waste? (F, K, P, or U list) is_solid_waste->is_listed  Yes is_characteristic Does the waste exhibit a hazardous characteristic? (Ignitability, Corrosivity, Reactivity, Toxicity) is_listed->is_characteristic  No hazardous_waste Manage as HAZARDOUS WASTE is_listed->hazardous_waste  Yes is_characteristic->hazardous_waste  Yes non_hazardous_waste Manage as NON-HAZARDOUS WASTE is_characteristic->non_hazardous_waste  No end_point Follow Institutional Disposal Protocol hazardous_waste->end_point non_hazardous_waste->end_point

Sources

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